molecular formula C19H23Cl2NO2 B1679426 Ro 04-5595 hydrochloride CAS No. 64047-73-0

Ro 04-5595 hydrochloride

Número de catálogo: B1679426
Número CAS: 64047-73-0
Peso molecular: 368.3 g/mol
Clave InChI: NVIPBLQAFKRFSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ro 04-5595 hydrochloride is a selective antagonist of NMDA receptors NR2B subunits.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIPBLQAFKRFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982243
Record name 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64047-73-0
Record name 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ro 04-5595 Hydrochloride: A Technical Guide to its Mechanism of Action as a GluN2B-Selective NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-5595 hydrochloride is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. This document provides a comprehensive overview of its mechanism of action, supported by quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant signaling pathways. Its high selectivity for GluN2B-containing receptors makes it a valuable pharmacological tool for investigating the physiological and pathological roles of this specific NMDA receptor subtype.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex. The GluN2B subunit, in particular, is implicated in various neurological and psychiatric disorders, making it a significant target for drug development.

This compound has emerged as a key research tool due to its selective antagonism of NMDA receptors incorporating the GluN2B subunit.[1][2] This technical guide delineates the molecular mechanism through which Ro 04-5595 exerts its inhibitory effects, presenting collated data and methodologies to facilitate further research and development.

Quantitative Data Summary

The affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

ParameterValueSpecies/TissueAssay TypeReference
Binding Affinity
Ki31 nMRatRadioligand Binding[1][3]
Kd20 ± 3 nMRatCompetitive Binding[4]
IC505 ± 10 nMRatCompetitive Autoradiography[4]
Functional Potency
EC50186 ± 32 nmol/LChicken Embryo ForebrainCalcium Influx Assay[2]

Table 1: Binding Affinity and Functional Potency of this compound

CompoundRank Order of Affinity for [3H]Ro 04-5595 Binding Site
Ro 25-6981>
CP-101,606>
Ro 04-5595 =
Ifenprodil=
Eliprodil>>
Haloperidol>
Spermine>
Spermidine>
MgCl2>
CaCl2>

Table 2: Rank Order of Affinity of Various Compounds in Inhibiting [3H]Ro 04-5595 Binding.[2]

Mechanism of Action

This compound acts as a selective, non-competitive antagonist at GluN2B-containing NMDA receptors. Its binding site is predicted to be the EVT-101 binding site, which is distinct from the binding site of another well-known GluN2B antagonist, ifenprodil.[2] This allosteric modulation inhibits the ion flow through the NMDA receptor channel, thereby preventing the downstream signaling cascades initiated by calcium influx.

Signaling Pathways

The activation of NMDA receptors by glutamate and a co-agonist (glycine or D-serine) leads to the opening of the ion channel and a subsequent influx of Ca2+. This calcium influx triggers a cascade of intracellular signaling events. Ro 04-5595, by blocking this primary step, effectively inhibits these downstream pathways. One of the key pathways affected is the Extracellular signal-Regulated Kinase (ERK) pathway. Blockade of NMDA receptors has been shown to inhibit the ERK1/2 signaling cascade, leading to reduced phosphorylation of the cAMP-responsive element binding protein (CREB).

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R GluN1/GluN2B NMDA Receptor Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Ro045595 Ro 04-5595 Ro045595->NMDA_R Antagonism Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII ERK ERK1/2 CaMKII->ERK CREB CREB ERK->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) pCREB->Gene_Expression

NMDA Receptor Signaling Pathway and the Antagonistic Action of Ro 04-5595.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive)

This protocol is adapted from general radioligand binding assay procedures and specific details found in the literature for similar compounds.

Objective: To determine the binding affinity (Ki) of this compound for the GluN2B receptor subunit.

Materials:

  • [3H]Ro 25-6981 (or another suitable GluN2B-selective radioligand)

  • Unlabeled this compound

  • Rat brain tissue (e.g., cortex or hippocampus, known to be rich in GluN2B)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh ice-cold lysis buffer and repeating the centrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µL of binding buffer

      • 50 µL of various concentrations of unlabeled this compound (e.g., 10-11 to 10-5 M)

      • 50 µL of [3H]Ro 25-6981 at a fixed concentration (typically near its Kd value)

      • 100 µL of the prepared membrane suspension (e.g., 50-100 µg of protein).

    • For total binding, add 50 µL of binding buffer instead of the unlabeled compound.

    • For non-specific binding, add a high concentration of a known GluN2B antagonist (e.g., 10 µM Ro 25-6981 or unlabeled Ro 04-5595).

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Ro 04-5595.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Tissue Homogenization B Membrane Preparation (Centrifugation) A->B C Incubation with Radioligand and Competitor (Ro 04-5595) B->C D Rapid Filtration C->D E Scintillation Counting D->E F Data Analysis (IC₅₀ and Kᵢ determination) E->F

Workflow for Competitive Radioligand Binding Assay.
Autoradiography

Objective: To visualize the distribution of Ro 04-5595 binding sites in brain tissue sections.

Materials:

  • [3H]Ro 04-5595

  • Unlabeled this compound

  • Rodent (rat or mouse) brain sections (cryostat sections, 10-20 µm)

  • Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4 containing [3H]Ro 04-5595

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Deionized water

  • Phosphor imaging plates or autoradiography film

Procedure:

  • Tissue Preparation:

    • Mount frozen brain sections onto gelatin-coated slides.

    • Thaw the sections at room temperature for approximately 15 minutes.

  • Pre-incubation:

    • Pre-incubate the slides in pre-incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Incubate the slides in incubation buffer containing a specific concentration of [3H]Ro 04-5595 (e.g., in the low nM range) for 90 minutes at a controlled temperature (e.g., 4°C or room temperature).

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled Ro 04-5595 (e.g., 10 µM).

  • Washing:

    • Wash the slides in ice-cold wash buffer to remove unbound radioligand (e.g., 3 x 5 minutes).

    • Perform a brief final rinse in cold deionized water (e.g., 10 seconds) to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly, for example, under a stream of cold air.

    • Expose the dried sections to a phosphor imaging plate or autoradiography film for an appropriate duration (days to weeks, depending on the radioactivity).

  • Image Analysis:

    • Develop the film or scan the imaging plate to obtain an image of the radioligand distribution.

    • Quantify the binding density in different brain regions using image analysis software, with reference to co-exposed radioactive standards.

Autoradiography_Workflow A Brain Section Preparation B Pre-incubation A->B C Incubation with [³H]Ro 04-5595 B->C D Washing C->D E Drying and Exposure to Film/Plate D->E F Image Analysis E->F

Workflow for Autoradiography using [³H]Ro 04-5595.

In Vivo Studies

This compound has been utilized in various in vivo models to investigate the functional consequences of GluN2B antagonism. For instance, intraperitoneal (i.p.) administration of Ro 04-5595 (5-20 mg/kg) has been shown to inhibit methamphetamine-induced locomotor stimulation in mice.[1] In another study, daily i.p. injections of 10 mg/kg for 6 days reduced the AMPA to NMDA ratio in cocaine self-administering rats.[1] These studies highlight the utility of Ro 04-5595 in exploring the role of GluN2B receptors in substance abuse and addiction models.

Conclusion

This compound is a well-characterized, selective antagonist of GluN2B-containing NMDA receptors. Its mechanism of action involves non-competitive inhibition of ion channel function, leading to the suppression of downstream calcium-dependent signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Ro 04-5595 as a tool to probe the intricate roles of the GluN2B subunit in health and disease. Further investigations employing these and other advanced methodologies will continue to elucidate the therapeutic potential of targeting this specific NMDA receptor subtype.

References

Ro 04-5595 Hydrochloride: A Technical Guide to its Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics and mechanism of action of Ro 04-5595 hydrochloride, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The information presented herein is intended to support research and development efforts in the field of neuroscience and pharmacology.

Core Compound Properties

This compound is a potent and selective antagonist of NMDA receptors that contain the GluN2B subunit.[1][2] This selectivity is crucial for investigating the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes.

Quantitative Binding Data

The binding affinity of this compound for the GluN2B-containing NMDA receptor has been determined through radioligand binding assays. The key quantitative metrics are summarized in the table below.

ParameterValueReceptor SubtypeNotes
Ki (Inhibition Constant) 31 nMGluN2B-containing NMDA receptorsThis value indicates a high binding affinity of Ro 04-5595 for its target.[1][2][3]
EC50 (Half Maximal Effective Concentration) 186 ± 32 nMGluN2B-containing NMDA receptorsThis value was determined in primary cultures of chicken embryo forebrain.[4]

Experimental Protocol: Determination of Ki Value

The determination of the inhibition constant (Ki) for this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (Ro 04-5595) to displace a radiolabeled ligand that specifically binds to the target receptor.

Materials and Reagents
  • Radioligand: [3H]Ro 25-6981 (a selective GluN2B ligand)

  • Unlabeled Ligand: this compound

  • Tissue Source: Rat brain tissue expressing GluN2B-containing NMDA receptors (e.g., forebrain or hippocampus)

  • Buffers:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • EDTA (10 mM)

  • Scintillation fluid

  • Glass fiber filters

Membrane Preparation
  • Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at a low speed to remove cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 1 mg/mL.

Binding Assay
  • In a series of test tubes, add a fixed concentration of the radioligand ([3H]Ro 25-6981, typically around 5 nM).

  • Add increasing concentrations of the unlabeled competitor, this compound.

  • To determine non-specific binding, add a high concentration (e.g., 10 µM) of Ro 04-5595 to a separate set of tubes.[5]

  • Initiate the binding reaction by adding the prepared cell membranes to each tube.

  • Incubate the mixture at 4°C for 90 minutes to reach equilibrium.[5]

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding at each concentration of Ro 04-5595 by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the Ro 04-5595 concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of Ro 04-5595 that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Membrane Pellet centrifuge2->pellet wash Washing & Resuspension pellet->wash membranes Prepared Membranes wash->membranes incubation Incubation membranes->incubation radioligand [3H]Ro 25-6981 radioligand->incubation competitor Ro 04-5595 competitor->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting data Radioactivity Data counting->data specific_binding Calculate Specific Binding data->specific_binding competition_curve Generate Competition Curve specific_binding->competition_curve ic50 Determine IC50 competition_curve->ic50 ki_calc Calculate Ki ic50->ki_calc signaling_pathway cluster_receptor NMDA Receptor glutamate Glutamate nmda_receptor GluN2B-NMDA Receptor glutamate->nmda_receptor glycine Glycine/D-Serine glycine->nmda_receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx ro045595 Ro 04-5595 ro045595->nmda_receptor Antagonism camkii CaMKII Activation ca_influx->camkii pkc PKC Activation ca_influx->pkc erk ERK Pathway camkii->erk synaptic_plasticity Synaptic Plasticity camkii->synaptic_plasticity pkc->erk creb CREB Activation erk->creb gene_expression Gene Expression creb->gene_expression gene_expression->synaptic_plasticity

References

A Technical Guide to the Subunit Selectivity of Ro 04-5595 Hydrochloride for GluN2B-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the N-methyl-D-aspartate (NMDA) receptor antagonist, Ro 04-5595 hydrochloride, with a specific focus on its selectivity for the GluN2B subunit. The information presented herein is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key concepts to support advanced research and development.

Introduction: The Significance of NMDA Receptor Subtypes

NMDA receptors are ionotropic glutamate receptors crucial for mediating fast excitatory synaptic transmission in the central nervous system. They are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit incorporated into the receptor complex dictates its biophysical and pharmacological properties, including agonist affinity, channel open probability, and deactivation kinetics.

The GluN2B subunit, in particular, is highly expressed in the forebrain during early development and remains prevalent in specific brain regions throughout adulthood. Receptors containing the GluN2B subunit are implicated in synaptic plasticity, learning, and memory, but their overactivation is also linked to excitotoxic cell death in various neurological disorders. Consequently, selective antagonists for GluN2B-containing NMDA receptors, such as this compound, are invaluable pharmacological tools for dissecting the physiological roles of these specific receptor subtypes and represent promising therapeutic leads.

Mechanism of Action of this compound

This compound acts as a selective, non-competitive antagonist of NMDA receptors. Its mechanism does not involve direct competition with the glutamate or glycine co-agonists. Instead, it functions as a negative allosteric modulator. Structural and functional studies on related phenylethanolamine compounds, like ifenprodil, have revealed a unique binding site located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits.[1] Binding to this site stabilizes a closed or non-conducting state of the receptor, thereby inhibiting ion flux. Research suggests that Ro 04-5595 binds to the recently identified EVT-101 binding site, which overlaps with the classic ifenprodil binding pocket.[2]

Quantitative Selectivity Profile

The selectivity of this compound is demonstrated through its differential binding affinity and functional inhibitory potency across various NMDA receptor subunit compositions.

Table 1: Potency of Ro 04-5595 at GluN2B-Containing Receptors

ParameterValueSpecies/Assay ConditionReference
Ki 31 nMRat Brain Membranes[3][4][5]
EC50 186 ± 32 nMCalcium Influx Assay (Chicken Embryo Forebrain)[2]

While direct comparative data for Ro 04-5595 against other GluN2 subunits is limited in the provided search results, the selectivity profile can be inferred from studies on structurally related and well-characterized GluN2B antagonists. Ro 25-6981, a more potent analog, exhibits a profound selectivity for GluN2B over GluN2A.

Table 2: Comparative Functional Selectivity of GluN2B Antagonists

CompoundTarget SubunitIC50Selectivity Ratio (GluN2A/GluN2B)Reference
Ro 25-6981 GluN1/GluN2B9 nM>5,700-fold[6]
GluN1/GluN2A52,000 nM[6]
Ifenprodil GluN1/GluN2B340 nM~430-fold[7]
GluN1/GluN2A146,000 nM[7]

The data from these analogs strongly support the classification of Ro 04-5595 as a highly selective inhibitor of GluN2B-containing NMDA receptors.

Allosteric Binding Site at the GluN1/GluN2B Interface

Ro 04-5595 exerts its inhibitory effect by binding to a distinct allosteric pocket formed by the interaction of the GluN1 and GluN2B amino-terminal domains. This "Venus flytrap" mechanism is distinct from the agonist-binding and channel-pore domains.

GluN1 GluN1 ATD GluN2B GluN2B ATD BindingSite Allosteric Binding Site Ro_molecule Ro 04-5595 Ro_molecule->BindingSite Binds

Binding of Ro 04-5595 to the GluN1/GluN2B ATD interface.

Experimental Protocols for Determining Subunit Selectivity

The quantitative assessment of subunit selectivity relies on well-defined in vitro assays using either native tissue preparations or recombinant expression systems.

5.1 Radioligand Binding Assays

These assays measure the affinity (Ki) of a compound for a specific receptor population.

  • Objective: To determine the binding affinity of Ro 04-5595 for GluN2B-containing receptors in native tissue.

  • Protocol Outline:

    • Membrane Preparation: Homogenize rat forebrain tissue (rich in GluN2B) in a suitable buffer and centrifuge to isolate the crude membrane fraction.

    • Assay Incubation: Incubate the brain membranes with a constant concentration of a radiolabeled GluN2B-selective antagonist (e.g., [3H]Ro 25-6981).

    • Competition Binding: In parallel, incubate the membranes and radioligand with increasing concentrations of unlabeled Ro 04-5595.

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the concentration of Ro 04-5595. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the Ki value. Specific binding is defined by using a saturating concentration of a known selective antagonist, such as Ro 04-5595 itself.[2]

5.2 Functional Inhibition Assays (Electrophysiology)

Functional assays measure the potency (IC50) of a compound in inhibiting the receptor's activity (ion flow). The use of recombinant receptors expressed in heterologous systems is the gold standard for determining subunit specificity.

  • Objective: To determine the IC50 of Ro 04-5595 for NMDA receptors of defined subunit composition (e.g., GluN1/GluN2A vs. GluN1/GluN2B).

  • Protocol Outline:

    • Receptor Expression: Inject cRNA encoding for specific GluN1 and GluN2 subunits (e.g., GluN1 + GluN2A or GluN1 + GluN2B) into Xenopus laevis oocytes. Allow 2-4 days for receptor expression on the oocyte membrane.[6][7]

    • Two-Electrode Voltage Clamp (TEVC): Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Agonist Application: Perfuse the oocyte with a solution containing NMDA and glycine to elicit an inward current.

    • Antagonist Application: After obtaining a stable baseline response, co-apply the agonists with increasing concentrations of Ro 04-5595 and measure the resulting current inhibition.

    • Data Analysis: Normalize the inhibited currents to the control response and plot against the concentration of Ro 04-5595. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Selectivity Calculation: The selectivity ratio is calculated by dividing the IC50 for the less sensitive subunit combination (e.g., GluN1/GluN2A) by the IC50 for the more sensitive one (e.g., GluN1/GluN2B).

start Start: Assess Subunit Selectivity expression Express Recombinant Receptors (e.g., GluN1/2A, GluN1/2B) in Xenopus Oocytes start->expression tevc Perform Two-Electrode Voltage Clamp (TEVC) expression->tevc agonist Apply Agonists (NMDA + Glycine) to evoke current tevc->agonist antagonist Co-apply Agonists with increasing [Ro 04-5595] agonist->antagonist measure Measure % Inhibition of Inward Current antagonist->measure plot Plot Dose-Response Curve for each subunit combination measure->plot calculate Calculate IC50 values and Selectivity Ratio plot->calculate end End: Determine Selectivity Profile calculate->end

Workflow for determining functional selectivity via TEVC.

Downstream Signaling Consequences of GluN2B Blockade

By selectively inhibiting GluN2B-containing NMDA receptors, Ro 04-5595 modulates the downstream signaling cascades initiated by Ca2+ influx through these specific channels. GluN2B receptors are often localized extrasynaptically and are linked to pathways promoting cell death and long-term depression (LTD), whereas synaptically located GluN2A-containing receptors are more closely associated with cell survival and long-term potentiation (LTP). Therefore, blockade of GluN2B can be neuroprotective by preventing excitotoxic Ca2+ overload.

Glutamate Glutamate & Glycine NMDA_R GluN1/GluN2B NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Ro_molecule Ro 04-5595 Ro_molecule->NMDA_R Blocks Downstream Downstream Effectors (e.g., Calpain, nNOS) Ca_Influx->Downstream Activates Response Cellular Response (Excitotoxicity, LTD) Downstream->Response Leads to

Signaling pathway inhibited by Ro 04-5595.

Conclusion

This compound is a well-established pharmacological agent characterized by its high selectivity for the GluN2B subunit of the NMDA receptor. This selectivity is supported by quantitative binding and functional data, particularly when viewed in the context of its structural analogs, Ro 25-6981 and ifenprodil. Its mechanism as a non-competitive, allosteric antagonist at the GluN1/GluN2B ATD interface provides a specific means to modulate receptor function. The detailed experimental protocols outlined in this guide provide a framework for reproducing and expanding upon these findings. For researchers in neuroscience and drug development, Ro 04-5595 remains an indispensable tool for investigating the complex roles of GluN2B-containing NMDA receptors in health and disease.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Ro 04-5595 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ro 04-5595 hydrochloride is a chemical intended for research purposes only. Comprehensive pharmacokinetic and bioavailability data in humans are not available in publicly accessible literature. The following guide is a synthesis of preclinical data primarily from rodent models.

Executive Summary

This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B subunit.[1][2] It is widely utilized as a research tool to investigate the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. This document provides a detailed overview of the available preclinical data on the pharmacokinetics of this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the limited pharmacokinetic parameters derived from animal studies. Detailed experimental protocols from published literature are also presented, alongside visualizations of its signaling pathway and experimental workflows. Due to its primary use as a research compound, traditional pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability are not well-documented.

Mechanism of Action: Selective GluN2B Antagonism

This compound exerts its effects by selectively binding to and inhibiting the function of NMDA receptors that contain the GluN2B subunit. The NMDA receptor, a glutamate-gated ion channel, is crucial for excitatory synaptic transmission and plasticity.[3][4][5] Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block.[5][6] Upon opening, the channel allows the influx of sodium (Na+) and, critically, calcium (Ca2+) ions, which act as a second messenger to trigger downstream signaling cascades.[3][5]

This compound acts as a non-competitive antagonist at the GluN2B subunit, preventing ion channel activation and subsequent Ca2+ influx. This selective antagonism allows for the targeted investigation of the roles of GluN2B-containing NMDA receptors, which are implicated in various neurological processes and disorders.[7]

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Depolarization Depolarization AMPA_Receptor->Depolarization Na+ influx Mg_Block Mg2+ Block Mg_Block->NMDA_Receptor Blocks Depolarization->Mg_Block Relieves Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB activation, Synaptic Plasticity) Ca_Influx->Downstream_Signaling Ro_04_5595 Ro 04-5595 Hydrochloride Ro_04_5595->NMDA_Receptor Antagonizes GluN2B

Caption: NMDA Receptor Signaling Pathway and Site of Action for this compound.

Quantitative Data Presentation

The available quantitative data for this compound is summarized in the tables below.

Table 1: In Vitro Binding Affinity and Potency
ParameterValueSpeciesAssay/TissueReference
Ki31 nMRatBrain[1][2]
Ki (relative to [3H]ifenprodil)2 nMRatBrain Slices[8]
IC505 ± 10 nMRatBrain[7]
Table 2: In Vivo Preclinical Studies
Animal ModelDose RangeRoute of AdministrationKey FindingReference
Mice5-20 mg/kgIntraperitoneal (i.p.)Inhibited methamphetamine-induced locomotor stimulation[1]
Rats (cocaine self-administering)10 mg/kgIntraperitoneal (i.p.)Reduced AMPA to NMDA ratio[1]
Rats0.1-2.0 μ g/0.5 μlIntra-prelimbic cortex microinfusionPotentiation of associative morphine reward[9]
Table 3: PET Imaging Pharmacokinetic Parameters in Rats
ParameterValueRoute of AdministrationMethodReference
Peak Standardized Uptake Value (SUV) in brain~0.7Intravenous (i.v.)[11C]Ro 04-5595 PET[8]
Washout Half-life (t1/2) from brain20 minIntravenous (i.v.)[11C]Ro 04-5595 PET[8]

Pharmacokinetics and Bioavailability

There is a notable lack of formal pharmacokinetic studies for this compound in the published literature. The majority of information is derived from its use in pharmacological research in animal models.

Absorption and Distribution

This compound is typically administered via intraperitoneal injection or direct microinfusion into the brain in rodent studies, bypassing oral absorption.[1][9]

Positron Emission Tomography (PET) studies using [11C]-labeled Ro 04-5595 in rats have demonstrated that the compound crosses the blood-brain barrier.[7][8] Following intravenous injection, the radiotracer showed rapid uptake into the brain, reaching a peak Standardized Uptake Value (SUV) of approximately 0.7.[8] This was followed by a relatively rapid washout, with a half-life of 20 minutes.[8] Autoradiography studies confirm that the distribution within the brain correlates with regions rich in GluN2B subunits, such as the cortex and hippocampus, with low binding in the cerebellum.[7]

Metabolism

While detailed metabolism studies are scarce, it is suggested that, similar to other related compounds, this compound likely undergoes hepatic metabolism.

Excretion

The routes and rates of excretion for this compound have not been detailed in the available literature.

Bioavailability

No data on the oral bioavailability of this compound is available. The compound is typically used in research via administration routes that ensure high systemic or direct central nervous system exposure.

Experimental Protocols

In Vivo Behavioral Pharmacology (General Protocol)

This protocol is a synthesis of methodologies reported in preclinical rodent studies.[1][9]

  • Subjects: Male mice or rats are commonly used.

  • Drug Preparation: this compound is dissolved in a vehicle, typically physiological saline. The pH may be adjusted to 7.4.[9]

  • Administration: For systemic effects, the compound is administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 20 mg/kg. For targeted central nervous system effects, bilateral microinfusions (e.g., 0.1-2.0 μg in 0.5 μl) are made directly into specific brain regions.[1][9]

  • Procedure: The drug is typically administered 30 minutes prior to the behavioral test.[1] Behavioral paradigms include locomotor activity monitoring and conditioned place preference tests.[1][9]

[11C]Ro 04-5595 PET Imaging in Rats

The following protocol is based on the study by Jakobsson et al. (2019).[7]

  • Radiotracer Synthesis: [11C]Ro 04-5595 is synthesized by 11C-methylation of the corresponding desmethyl precursor.[7][8]

  • Subjects: Anesthetized (e.g., with isoflurane) male Sprague-Dawley rats are used.[7]

  • Administration: The radiotracer is injected intravenously via the tail vein.[7]

  • PET Scan: A dynamic PET scan is performed for a duration of 90 minutes immediately following injection.[7]

  • Metabolite Analysis: In separate cohorts of animals, blood and brain samples are collected at specific time points post-injection to determine the presence of radioactive metabolites.[7]

PET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis [11C]Ro 04-5595 Synthesis Injection Intravenous Injection (Tail Vein) Synthesis->Injection Animal_Prep Anesthetize Rat (Sprague-Dawley) Animal_Prep->Injection PET_Scan 90-minute Dynamic PET Scan Injection->PET_Scan Metabolite_Study Metabolite Analysis (Blood & Brain Samples) Injection->Metabolite_Study Separate Cohort Data_Acquisition Acquire Time-Activity Curves PET_Scan->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (e.g., SUV calculation) Data_Acquisition->PK_Modeling

Caption: Experimental Workflow for a [11C]Ro 04-5595 PET Imaging Study in Rats.

Conclusion

This compound is a valuable research tool for elucidating the role of GluN2B-containing NMDA receptors. While its in vitro binding and in vivo pharmacological effects are documented in preclinical models, a comprehensive characterization of its pharmacokinetics and bioavailability is lacking in the public domain. The available data from PET imaging studies in rats indicate that the compound is brain-penetrant with rapid uptake and subsequent washout. Researchers and drug development professionals should be aware of these limitations and consider the available data within the context of its primary use as a preclinical research compound. Further studies would be required to fully characterize its pharmacokinetic profile for any potential translational applications.

References

The Discovery and Synthesis of Ro 04-5595 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-5595 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B (formerly NR2B) subunit. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes a detailed, multi-step synthetic protocol, a summary of its mechanism of action within the broader context of NMDA receptor signaling, and a compilation of key quantitative data. Furthermore, this guide presents detailed experimental protocols for in vitro and in vivo evaluation, supplemented by visualizations of the synthetic pathway and the targeted signaling cascade to facilitate a comprehensive understanding for researchers in medicinal chemistry and neuropharmacology.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse subtypes of the GluN2 subunit (GluN2A-D) confer distinct pharmacological and biophysical properties to the receptor complex.

The GluN2B subunit, in particular, has been a subject of intense research due to its association with various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases. Consequently, the development of selective antagonists for the GluN2B subunit has been a significant goal in drug discovery. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors.

Synthesis of this compound

The synthesis of this compound, chemically known as 1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride, is a multi-step process. A plausible and efficient synthetic route involves an initial Pictet-Spengler reaction to construct the core tetrahydroisoquinoline scaffold, followed by N-methylation and a final deprotection step to yield the target compound.

Synthetic Workflow

G cluster_0 Pictet-Spengler Reaction cluster_1 N-Methylation cluster_2 Salt Formation A 3-Methoxy-4-hydroxyphenethylamine C 1-(4-Chlorophenethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (N-desmethyl-Ro-04-5595) A->C Acid Catalyst (e.g., TFA) B 3-(4-Chlorophenyl)propanal B->C D 1-(4-Chlorophenethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol G 1-(4-Chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (Ro 04-5595 free base) D->G E Formaldehyde E->G F Reducing Agent (e.g., NaBH(OAc)3) F->G H Ro 04-5595 (free base) J This compound H->J I HCl in Ether I->J

Synthetic workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-Chlorophenethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (N-desmethyl-Ro-04-5595) via Pictet-Spengler Reaction

  • To a solution of 3-methoxy-4-hydroxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane, add 3-(4-chlorophenyl)propanal (1.1 equivalents).

  • Cool the mixture to 0°C and add trifluoroacetic acid (TFA) (2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-desmethyl-Ro-04-5595.

Step 2: Synthesis of 1-(4-Chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (Ro 04-5595 free base) via N-Methylation

  • Dissolve N-desmethyl-Ro-04-5595 (1 equivalent) in dichloromethane.

  • Add aqueous formaldehyde (37% solution, 1.5 equivalents).

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ro 04-5595 free base.

Step 3: Formation of this compound

  • Dissolve the crude Ro 04-5595 free base in a minimal amount of diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) with stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively antagonizing NMDA receptors that contain the GluN2B subunit. It acts as a non-competitive antagonist, binding to a site on the GluN2B subunit that is distinct from the glutamate binding site. This binding allosterically modulates the receptor, preventing ion channel opening even when glutamate and the co-agonist glycine (or D-serine) are bound.

The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger that triggers a cascade of downstream signaling events, leading to synaptic plasticity in the form of long-term potentiation (LTP) or long-term depression (LTD). By blocking Ca²⁺ influx through GluN2B-containing NMDA receptors, Ro 04-5595 can modulate these processes.

NMDA Receptor Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binding Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Ro045595 Ro 04-5595 Ro045595->NMDA_R Antagonism CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC ERK ERK/MAPK Pathway CaMKII->ERK PKC->ERK CREB CREB Activation ERK->CREB LTP_LTD Synaptic Plasticity (LTP/LTD) CREB->LTP_LTD

NMDA receptor signaling and the inhibitory action of Ro 04-5595.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueSpeciesAssay ConditionsReference
Ki 31 nMRatRadioligand binding assay with [3H]Ro 25-6981[1]
EC50 186 ± 32 nMChickenPrimary cultures from embryo forebrain[2]
IC50 ~5 ± 10 nMRatDisplacement of [3H]ifenprodil

Table 2: In Vivo Efficacy

Animal ModelDosageRouteEffectReference
Methamphetamine-induced locomotor activity in mice5-20 mg/kgi.p.Dose-dependent inhibition of hyperactivity[1]
Cocaine self-administration in rats10 mg/kg (6 days)i.p.Reduced AMPA/NMDA ratio[1]

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Ro 04-5595 for the GluN2B subunit of the NMDA receptor.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • [3H]Ro 25-6981 (radioligand)

  • This compound (test compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare crude synaptic membranes from rat brain tissue.

  • Incubate the membranes with a fixed concentration of [3H]Ro 25-6981 and varying concentrations of Ro 04-5595.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM unlabeled Ro 25-6981).

  • Incubate for 60-90 minutes at 4°C.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of Ro 04-5595 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay: Methamphetamine-Induced Hyperactivity

Objective: To evaluate the in vivo efficacy of Ro 04-5595 in a mouse model of psychostimulant-induced locomotor activity.

Materials:

  • Male C57BL/6 mice

  • This compound

  • Methamphetamine hydrochloride

  • Saline solution (0.9% NaCl)

  • Open-field activity chambers

Procedure:

  • Acclimate the mice to the testing room and activity chambers for at least 60 minutes before the experiment.

  • Dissolve this compound and methamphetamine in saline.

  • Administer Ro 04-5595 (e.g., 5, 10, or 20 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

  • After 30 minutes, administer methamphetamine (e.g., 1-2 mg/kg, i.p.) or vehicle to the respective groups.

  • Immediately place the mice in the open-field activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

  • Analyze the data to determine if Ro 04-5595 pre-treatment significantly reduces methamphetamine-induced hyperactivity compared to the vehicle-methamphetamine group.

Conclusion

This compound is a well-characterized and highly selective GluN2B antagonist that serves as an indispensable tool for neuropharmacological research. Its synthesis, while multi-stepped, is achievable through established organic chemistry reactions. The compound's clear mechanism of action and quantifiable in vitro and in vivo effects make it a reliable agent for probing the intricate roles of GluN2B-containing NMDA receptors in both normal brain function and in the pathophysiology of various neurological disorders. This guide provides a comprehensive resource for researchers aiming to synthesize or utilize this compound in their studies.

References

The Divergent Paths of Two Tetrahydroisoquinolines: A Technical Guide to Ro 04-5595 Hydrochloride and its Structural Analogue, Versidyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ro 04-5595 hydrochloride, a selective GluN2B-containing N-methyl-D-aspartate (NMDA) receptor antagonist, and its structural analogue, the erstwhile analgesic Versidyne (also known as Methofoline or Ro 4-1778/1). While sharing a common tetrahydroisoquinoline core, these compounds exhibit markedly different pharmacological profiles, a compelling case study in structure-activity relationships. This compound's selective antagonism at the NMDA receptor positions it as a valuable tool for neuroscience research, with potential therapeutic implications in neurological and psychiatric disorders. In contrast, Versidyne, an opioid receptor agonist with analgesic efficacy comparable to codeine, was withdrawn from the market due to safety concerns. This guide will dissect their chemical structures, compare their mechanisms of action, present available quantitative data, and detail relevant experimental protocols, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: A Tale of Two Analogues

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide focuses on two such molecules, this compound and Versidyne, which, despite their structural similarity, interact with distinct and critical neurological targets.

This compound has emerged as a selective antagonist of the GluN2B subunit of the NMDA receptor[1][2]. This receptor subtype is implicated in a host of physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity. The selectivity of this compound makes it an invaluable probe for dissecting the roles of GluN2B-containing NMDA receptors in the central nervous system.

Versidyne (Methofoline) , conversely, was developed as a non-narcotic analgesic[3]. Its analgesic effects are comparable to those of codeine, and it acts as an opioid receptor agonist[4][5]. Despite its initial promise, Versidyne was withdrawn from the market due to adverse ophthalmic side effects[3][4].

This guide will explore the nuances that differentiate these two molecules, providing a detailed comparison of their pharmacology and the experimental methodologies used to characterize them.

Structural and Physicochemical Properties

The foundational difference in the biological activity of this compound and Versidyne can be traced to a subtle yet critical variation in their chemical structures. Both are 1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methylisoquinoline derivatives. The key distinction lies at the 7-position of the isoquinoline ring.

PropertyThis compoundVersidyne (Methofoline)
IUPAC Name 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Synonyms Ro 04-5595Methofoline, Metofoline, Ro 4-1778/1
Chemical Formula C₁₉H₂₂ClNO₂·HClC₂₀H₂₄ClNO₂
Molecular Weight 368.3 g/mol (hydrochloride salt)345.87 g/mol
Key Structural Difference Phenolic hydroxyl group at the 7-positionMethoxy group at the 7-position

The presence of the free phenolic hydroxyl group in Ro 04-5595 is crucial for its selective interaction with the GluN2B subunit of the NMDA receptor. In contrast, the methoxy group at the same position in Versidyne directs its activity towards opioid receptors.

Pharmacological Profile: A Study in Contrasting Mechanisms

The distinct pharmacological profiles of this compound and Versidyne are summarized below.

ParameterThis compoundVersidyne (Methofoline)
Primary Target GluN2B-containing NMDA receptorsOpioid receptors
Mechanism of Action Selective AntagonistAgonist
Reported Kᵢ Value 31 nM for GluN2BNot precisely reported, but analgesic efficacy is comparable to codeine.
Reported EC₅₀ Value 186 ± 32 nmol/LNot reported
Therapeutic Area Investigational (Neuroscience Research)Analgesia (Withdrawn)
Key Biological Effects Inhibition of NMDA-mediated excitotoxicity, modulation of synaptic plasticityAnalgesia
This compound: A Selective NMDA Receptor Antagonist

This compound's primary mechanism of action is the selective blockade of NMDA receptors that contain the GluN2B subunit[1][2]. The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a voltage-dependent magnesium block.

The GluN2B subunit confers specific biophysical and pharmacological properties to the NMDA receptor complex. This compound's selectivity for this subunit allows for the targeted modulation of these specific receptor populations.

Versidyne (Methofoline): An Opioid Receptor Agonist

Versidyne functions as an opioid receptor agonist, with its analgesic potency being comparable to that of codeine[3][4]. Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. The activation of these receptors, particularly the µ-opioid receptor, leads to the analgesic effects for which opioids are known.

Signaling Pathways

The divergent mechanisms of action of this compound and Versidyne result in the modulation of distinct intracellular signaling cascades.

This compound and the GluN2B NMDA Receptor Signaling Pathway

As an antagonist, this compound blocks the downstream signaling initiated by the activation of GluN2B-containing NMDA receptors. This pathway is integral to synaptic plasticity and excitotoxicity.

GluN2B_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GluN1 GluN1 NMDA_Receptor NMDA Receptor GluN1->NMDA_Receptor GluN2B GluN2B GluN2B->NMDA_Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Glutamate Glutamate Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ro_04_5595 Ro 04-5595 Ro_04_5595->NMDA_Receptor Antagonizes Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Excitotoxicity Excitotoxicity Downstream_Signaling->Excitotoxicity Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Mu_Opioid_Receptor Mu-Opioid Receptor G_protein Gαi/o Mu_Opioid_Receptor->G_protein Activates Versidyne Versidyne Versidyne->Mu_Opioid_Receptor Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K⁺ Channel G_protein->K_channel Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes incubate Incubate membranes with radiolabeled ligand and varying concentrations of test compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC₅₀ and Kᵢ values quantify->analyze end End analyze->end Patch_Clamp_Workflow start Start prepare_cells Prepare cultured neurons or brain slices start->prepare_cells obtain_seal Obtain a high-resistance seal between a glass micropipette and the cell membrane (gigaseal) prepare_cells->obtain_seal establish_whole_cell Rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration) obtain_seal->establish_whole_cell record_currents Record baseline NMDA receptor-mediated currents in response to agonist application establish_whole_cell->record_currents apply_antagonist Apply this compound and record the change in NMDA receptor currents record_currents->apply_antagonist analyze Analyze the reduction in current to determine the inhibitory effect of the compound apply_antagonist->analyze end End analyze->end

References

The Role of Ro 04-5595 Hydrochloride in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ro 04-5595 hydrochloride, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. We explore its critical role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. This document summarizes key quantitative data from electrophysiological studies, details experimental protocols for investigating its effects on long-term potentiation (LTP) and long-term depression (LTD), and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to neural circuit development and function. The NMDA receptor, a glutamate-gated ion channel, is a key player in many forms of synaptic plasticity. NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the biophysical and pharmacological properties of the receptor and influences the direction of synaptic plasticity.

This compound is a potent and selective antagonist for NMDA receptors containing the GluN2B subunit, with a reported binding affinity (Ki) of 31 nM. Its selectivity allows for the specific investigation of the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including synaptic plasticity. This guide will delve into the specific effects and mechanisms of this compound in modulating these crucial neural processes.

Mechanism of Action

This compound exerts its effects by binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting its function. This antagonism prevents the influx of Ca²⁺ through the NMDA receptor channel, a critical event for the induction of both LTP and LTD. The specific downstream consequences of this blockade depend on the brain region, the developmental stage of the neurons, and the specific induction protocol used to elicit plasticity.

dot

cluster_0 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mediates Ro_04_5595 This compound Ro_04_5595->NMDA_Receptor Antagonizes Downstream_Signaling Downstream Signaling (CaMKII, CREB, etc.) Ca_Influx->Downstream_Signaling Activates Synaptic_Plasticity LTP / LTD Downstream_Signaling->Synaptic_Plasticity Modulates

Mechanism of this compound action.

Quantitative Data on the Modulation of Synaptic Plasticity

The following tables summarize the quantitative effects of this compound on various measures of synaptic plasticity as reported in the literature.

Brain RegionExperimental ModelPlasticity TypeRo 04-5595 HCl ConcentrationEffectReference
Bed Nucleus of the Stria Terminalis (ovBNST)Rat Brain SlicesNMDA-EPSC Amplitude10 µM-21.4 ± 1.9% reduction in control rats
Bed Nucleus of the Stria Terminalis (ovBNST)Rat Brain Slices (Cocaine Self-Administering)NMDA-EPSC Amplitude10 µM-0.21 ± 3.3% reduction (no significant effect)[1]
Lateral Amygdala (LA)Adult Mouse Brain SlicesLTP (fEPSP)10 µMReduced from 145.3 ± 7.2% to 121.9 ± 5.2% of baseline[2]
Lateral Amygdala (LA)Adult Mouse Brain SlicesLTD (fEPSP) - Single-pulse LFS10 µMAbolished LTD[2]
Lateral Amygdala (LA)Adult Mouse Brain SlicesLTD (fEPSP) - Paired-pulse LFS10 µMNo significant effect on LTD[2]
Cerebellum (Stellate Cells)Mouse Brain Slices (GluN2D KO)I-LTP (mIPSC Frequency)5 µMBlocked I-LTP

Experimental Protocols

In Vitro Electrophysiology in the Bed Nucleus of the Stria Terminalis (ovBNST)

This protocol is adapted from a study investigating dopamine modulation of NMDA currents in the context of cocaine self-administration[1].

4.1.1. Slice Preparation:

  • Animal Model: Male Long-Evans rats (250-300g).

  • Anesthesia: Isoflurane.

  • Slicing: Coronal brain slices (300 µm) containing the ovBNST are prepared in an ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF).

  • Recovery: Slices are incubated in oxygenated aCSF at 32-34°C for at least 60 minutes before recording.

4.1.2. Electrophysiological Recording:

  • Recording Type: Whole-cell patch-clamp recordings from ovBNST neurons.

  • External Solution (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, and 10 glucose, saturated with 95% O₂/5% CO₂. Picrotoxin (100 µM) is included to block GABA-A receptors.

  • Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 Na-phosphocreatine (pH 7.2-7.3).

  • Data Acquisition: NMDA-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation and recorded at a holding potential of +40 mV in the presence of an AMPA receptor antagonist (e.g., DNQX, 20 µM).

4.1.3. Drug Application:

  • This compound (10 µM) is bath-applied to the slice. The effect on NMDA-EPSC amplitude is measured before and after drug application.

dot

cluster_workflow In Vitro Electrophysiology Workflow Slice_Prep Slice Preparation Recovery Slice Recovery Slice_Prep->Recovery Patch_Clamp Whole-Cell Patch-Clamp Recovery->Patch_Clamp Baseline Record Baseline NMDA-EPSCs Patch_Clamp->Baseline Drug_App Bath Apply Ro 04-5595 HCl Baseline->Drug_App Post_Drug Record NMDA-EPSCs Drug_App->Post_Drug Analysis Data Analysis Post_Drug->Analysis

Workflow for in vitro electrophysiology.

Field Potential Recordings in the Lateral Amygdala (LA)

This protocol is based on a study investigating the role of NMDA receptor subunits in LTP and LTD in the amygdala[2].

4.2.1. Slice Preparation:

  • Animal Model: Adult male C57BL/6 mice.

  • Anesthesia: Isoflurane.

  • Slicing: Horizontal brain slices (400 µm) containing the lateral amygdala are prepared in ice-cold, oxygenated aCSF.

  • Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

4.2.2. Electrophysiological Recording:

  • Recording Type: Extracellular field potential recordings.

  • Recording and Stimulation: A stimulating electrode is placed in the external capsule to activate cortical inputs to the LA, and a recording electrode is placed in the LA.

  • LTP Induction: High-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • LTD Induction: Low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

4.2.3. Drug Application:

  • This compound (10 µM) is perfused for at least 20 minutes before the induction of LTP or LTD.

Signaling Pathways

The antagonism of GluN2B-containing NMDA receptors by this compound disrupts the downstream signaling cascades that are crucial for synaptic plasticity. A key molecule in these pathways is Calcium/Calmodulin-dependent protein kinase II (CaMKII). The influx of Ca²⁺ through NMDA receptors activates CaMKII, which in turn phosphorylates various substrates, including AMPA receptors, leading to changes in their trafficking and function. Furthermore, CaMKII can activate transcription factors such as the cAMP response element-binding protein (CREB), which is involved in the late phase of LTP that requires gene expression and protein synthesis. By blocking the initial Ca²⁺ signal, this compound can prevent the activation of these critical downstream effectors.

dot

cluster_pathway GluN2B-Mediated Signaling Pathway Ro_04_5595 Ro 04-5595 HCl GluN2B_NMDA GluN2B-NMDA Receptor Ro_04_5595->GluN2B_NMDA Blocks Ca_Influx Ca²⁺ Influx GluN2B_NMDA->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Binds CaMKII CaMKII Calmodulin->CaMKII Activates Ras_ERK Ras/ERK Pathway CaMKII->Ras_ERK Activates AMPA_R AMPA Receptor Phosphorylation & Trafficking CaMKII->AMPA_R Phosphorylates CREB CREB Ras_ERK->CREB Activates Gene_Expression Gene Expression CREB->Gene_Expression Promotes L_LTP Late-LTP Gene_Expression->L_LTP E_LTP Early-LTP AMPA_R->E_LTP

Signaling cascade modulated by Ro 04-5595 HCl.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of GluN2B-containing NMDA receptors in synaptic plasticity. Its selectivity allows for targeted investigations into the molecular mechanisms underlying LTP and LTD in various brain regions. The data summarized in this guide highlight the differential roles of GluN2B subunits in plasticity, which can be dependent on the specific neuronal circuit and the pattern of synaptic activity. Understanding the precise effects of compounds like this compound is crucial for the development of novel therapeutic strategies for neurological and psychiatric disorders where synaptic plasticity is dysregulated.

References

Ro 04-5595 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ro 04-5595 hydrochloride, a selective antagonist of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. This guide covers supplier and purity information, key experimental data, detailed methodologies, and relevant signaling pathways.

Chemical and Physical Properties

This compound is a potent and selective antagonist for NMDA receptors containing the GluN2B subunit. Its systematic IUPAC name is 1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride.

PropertyValue
Molecular Formula C₁₉H₂₂ClNO₂·HCl
Molecular Weight 368.3 g/mol
CAS Number 64047-73-0
Appearance White to off-white solid
Storage Desiccate at +4°C

Supplier and Purity Information

Several commercial suppliers offer this compound for research purposes. The purity of the compound is a critical factor for experimental reproducibility. The following table summarizes information from various suppliers. Researchers should always refer to the batch-specific certificate of analysis provided by the supplier.

SupplierCatalog NumberPurity SpecificationAnalytical Method
Tocris Bioscience 2005≥98%HPLC[1][2]
MedchemExpress HY-101655>98%Not specified
BioCrick BCC7234>98%HPLC, NMR[3]
Santa Cruz Biotechnology sc-204123Not specifiedNot specified

Biological Activity and Mechanism of Action

This compound is a selective antagonist of NMDA receptors that contain the GluN2B subunit. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. The activity of this compound is characterized by its binding affinity to the GluN2B subunit.

ParameterValue
Kᵢ (inhibition constant) 31 nM[2][4]
EC₅₀ 186 ± 32 nmol/L

The mechanism of action involves the selective blockade of ion flow through the NMDA receptor channel when the GluN2B subunit is present. This selectivity allows for the targeted investigation of GluN2B-mediated neuronal processes.

NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit, coupled with membrane depolarization to relieve magnesium block, leads to channel opening and calcium influx. This calcium influx triggers a cascade of downstream signaling events. Ro 04-5595, by selectively blocking GluN2B-containing receptors, modulates these downstream pathways.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2B NMDA Receptor Glutamate->NMDAR:gln2b Binds Glycine Glycine / D-Serine Glycine->NMDAR:gln1 Binds Ca2_plus Ca²⁺ Influx NMDAR->Ca2_plus Opens Channel CaM Calmodulin (CaM) Ca2_plus->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates Ro045595 Ro 04-5595 Ro045595->NMDAR:gln2b Blocks

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of Ro 04-5595.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Locomotor Activity in Mice

This protocol is adapted from standard procedures for assessing the effect of a compound on spontaneous movement in mice.

Objective: To determine the effect of this compound on locomotor activity.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., saline or a specific solvent if required)

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field activity chambers equipped with infrared beams

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Habituate the mice to the open field chambers for 30 minutes one day prior to testing.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 5, 10, and 20 mg/kg). Prepare a vehicle control (saline).

  • Injection: Administer this compound or vehicle via i.p. injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Data Acquisition: Immediately after injection, place each mouse in the center of an open field chamber. Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes in 5-minute bins.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

Locomotor_Workflow A Acclimation & Habituation B Drug Preparation (Ro 04-5595 & Vehicle) A->B C Intraperitoneal Injection B->C D Placement in Open Field Chamber C->D E Locomotor Activity Recording (60 min) D->E F Data Analysis E->F

Caption: Experimental workflow for assessing locomotor activity in mice.
In Vitro Autoradiography

This protocol describes the use of radiolabeled Ro 04-5595 to visualize the distribution of GluN2B receptors in brain tissue.

Objective: To determine the regional binding of [³H]this compound in brain sections.

Materials:

  • [³H]this compound

  • Unlabeled this compound (for non-specific binding)

  • Rat or mouse brains, sectioned on a cryostat (e.g., 20 µm) and mounted on slides

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Phosphor imaging plates or film

  • Scintillation counter

Procedure:

  • Tissue Preparation: Thaw slide-mounted brain sections to room temperature.

  • Pre-incubation: Pre-incubate the sections in incubation buffer for 15-30 minutes at room temperature to remove endogenous ligands.

  • Incubation: Incubate the sections with [³H]this compound (e.g., 5-10 nM) in incubation buffer for 60-90 minutes at room temperature. For non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

  • Washing: Wash the sections in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.

  • Drying: Briefly rinse the sections in ice-cold deionized water and dry them under a stream of cool air.

  • Exposure: Expose the dried sections to a phosphor imaging plate or film for an appropriate duration (which may range from days to weeks depending on the signal).

  • Image Analysis: Quantify the signal intensity in different brain regions using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol provides a general framework for assessing the effect of this compound on NMDA receptor-mediated currents in neurons.

Objective: To measure the inhibition of NMDA-evoked currents by this compound.

Materials:

  • This compound

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for the patch pipette

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Recording Setup: Place the preparation in the recording chamber and perfuse with aCSF.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording: Record baseline NMDA receptor-mediated currents. These can be evoked by local application of NMDA or by synaptic stimulation in the presence of AMPA and GABA receptor antagonists.

  • Drug Application: Perfuse the chamber with aCSF containing this compound at the desired concentration (e.g., 100 nM - 10 µM).

  • Post-Drug Recording: Record NMDA receptor-mediated currents in the presence of the drug.

  • Washout: Perfuse with drug-free aCSF to observe any reversal of the effect.

  • Data Analysis: Measure the amplitude of the NMDA receptor-mediated currents before, during, and after drug application. Calculate the percentage of inhibition caused by this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of GluN2B-containing NMDA receptor function in both in vitro and in vivo models. Its high selectivity and well-characterized binding properties make it suitable for a wide range of applications in neuroscience research. When using this compound, it is essential to source it from a reputable supplier and to carefully consider the experimental design and appropriate controls to ensure the validity and reproducibility of the findings.

References

Methodological & Application

Application Notes and Protocols for Ro 04-5595 Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ro 04-5595 hydrochloride, a selective GluN2B subunit antagonist of the N-methyl-D-aspartate (NMDA) receptor, in various rodent models. The following protocols are based on established research and are intended to serve as a guide for designing and executing experiments.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing parameters for this compound in mice and rats across different routes of administration and experimental contexts.

Table 1: Intraperitoneal (i.p.) Administration

SpeciesModelDosageFrequencyPurposeReference(s)
MouseMethamphetamine-induced locomotor stimulation5-20 mg/kgSingle doseTo assess the inhibition of psychostimulant effects[1][2]
RatCocaine self-administration10 mg/kgDaily for 6 daysTo study effects on drug-seeking behavior and synaptic plasticity[1][3]

Table 2: Intravenous (i.v.) Administration

SpeciesModelDosageFrequencyPurposeReference(s)
RatPositron Emission Tomography (PET) Imaging1 mg/kgSingle doseTo characterize brain uptake and pharmacokinetics[4]

Table 3: Intracerebral Administration

SpeciesModelBrain RegionDosageFrequencyPurposeReference(s)
RatOpiate reward learningPrelimbic Cortex (PLC)0.1-2.0 µ g/0.5 µlSingle microinfusionTo investigate the role of GluN2B receptors in reward potentiation[5]

Signaling Pathway

This compound is a selective antagonist of the GluN2B subunit of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Upon binding of glutamate and a co-agonist (glycine or D-serine), and relief of a magnesium block by membrane depolarization, the channel opens, allowing the influx of calcium ions (Ca2+). This calcium influx triggers various downstream signaling cascades. Ro 04-5595 specifically blocks the function of NMDA receptors containing the GluN2B subunit, thereby inhibiting this downstream signaling.

Ro_04_5595_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Activates Ca_influx Ca²+ Influx NMDA_R->Ca_influx Allows Ro Ro 04-5595 Ro->NMDA_R Antagonizes Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Plasticity Synaptic Plasticity Learning & Memory Signaling->Plasticity

Caption: Mechanism of Ro 04-5595 action on the NMDA receptor signaling pathway.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

This protocol is adapted from studies investigating the effect of Ro 04-5595 on psychostimulant-induced locomotor activity.[1][2]

1. Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline, or a solution containing DMSO, PEG300, and Tween 80)

  • 1 ml syringes with 25-27 gauge needles

  • Adult male mice (e.g., C57BL/6)

  • Animal scale

2. Drug Preparation:

  • A stock solution of this compound can be prepared in a solvent like DMSO.

  • For injection, the stock solution should be diluted with sterile saline or a suitable vehicle to the final desired concentration. A common vehicle might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[6]

  • The final injection volume is typically 10 ml/kg body weight. For a 25g mouse, this would be 250 µl.

  • Calculate the concentration needed based on the desired dose (e.g., for a 10 mg/kg dose, the final concentration would be 1 mg/ml).

3. Administration Procedure:

  • Weigh the mouse to determine the exact injection volume.

  • Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse slightly head-down.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

IP_Injection_Workflow A Animal Weighing B Dose Calculation (mg/kg) A->B C Drug Preparation (e.g., 1 mg/ml) B->C D Volume Calculation (e.g., 10 ml/kg) C->D F Intraperitoneal Injection D->F E Animal Restraint E->F G Post-injection Monitoring F->G

Caption: Experimental workflow for intraperitoneal injection in rodents.

Protocol 2: Intravenous (i.v.) Injection in Rats for PET Imaging

This protocol is based on a study using radiolabeled Ro 04-5595 for PET imaging.[4]

1. Materials:

  • [11C]this compound formulated in a sterile, injectable solution.

  • Adult male Sprague-Dawley rats (380-420 g).

  • Anesthesia (e.g., isoflurane).

  • Catheter for tail vein cannulation.

  • Infusion pump.

2. Animal Preparation:

  • Anesthetize the rat using isoflurane (e.g., 2-3% in oxygen).

  • Place the rat on a heating pad to maintain body temperature.

  • Insert a catheter into the lateral tail vein for drug administration.

3. Administration Procedure:

  • The radiolabeled compound is injected as a bolus via the tail vein catheter.

  • For a 1 mg/kg dose in a 400g rat, 0.4 mg of the compound would be administered. The exact volume depends on the concentration of the prepared solution.

  • Immediately following injection, the dynamic PET scan is initiated.

  • The animal is monitored under anesthesia for the duration of the scan (e.g., 90 minutes).

IV_Injection_Workflow A Animal Anesthesia B Tail Vein Cannulation A->B D Intravenous Injection B->D C Drug Formulation (Radiolabeled) C->D E PET Scan Initiation D->E F Post-injection Monitoring E->F

Caption: Experimental workflow for intravenous injection for PET imaging in rodents.

Protocol 3: Intra-Prelimbic Cortex (PLC) Microinfusion in Rats

This protocol is adapted from a study investigating the role of GluN2B receptors in opiate reward.[5]

1. Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) for dissolution.

  • Stereotaxic apparatus.

  • Guide cannulae and internal infusion cannulae.

  • Microinfusion pump.

  • Adult male rats.

2. Surgical Procedure (Cannula Implantation):

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant bilateral guide cannulae aimed at the prelimbic cortex using appropriate stereotaxic coordinates.

  • Secure the cannulae assembly to the skull with dental cement.

  • Allow the animal to recover for at least one week post-surgery.

3. Drug Preparation:

  • Dissolve this compound in aCSF to the desired concentration (e.g., 2.0 µ g/0.5 µl).

  • Draw the solution into the infusion syringes connected to the internal cannulae via tubing.

4. Microinfusion Procedure:

  • Gently restrain the rat and remove the dummy cannulae from the guide cannulae.

  • Insert the internal infusion cannulae, which extend slightly beyond the tip of the guide cannulae into the PLC.

  • Infuse the solution bilaterally at a slow, controlled rate (e.g., 0.25 µl/min).

  • Leave the infusion cannulae in place for a short period after the infusion to allow for diffusion of the drug.

  • Replace the dummy cannulae and return the rat to its home cage.

Microinfusion_Workflow cluster_surgery Surgery & Recovery cluster_infusion Microinfusion A Anesthesia & Stereotaxic Placement B Guide Cannula Implantation A->B C Post-operative Recovery B->C D Drug Preparation in aCSF F Bilateral Microinfusion D->F E Animal Restraint & Infusion Cannula Insertion E->F G Post-infusion Diffusion & Animal Return F->G

Caption: Experimental workflow for intracerebral microinfusion in rodents.

References

Intraperitoneal injection protocol for Ro 04-5595 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 hydrochloride is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with a binding affinity (Ki) of 31 nM.[1][2] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. The GluN2B subunit, in particular, is implicated in various neurological and psychiatric disorders, making this compound a valuable tool for preclinical research in these areas. This document provides detailed protocols for the intraperitoneal (IP) injection of this compound in rodents, along with a summary of reported in vivo dosages and a schematic of the relevant signaling pathway.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₉H₂₃Cl₂NO₂
Molecular Weight 368.30 g/mol
CAS Number 64047-73-0
Solubility Soluble to 15 mM in water and to 100 mM in DMSO.[3][4]
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[5]

In Vivo Administration: Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for administering this compound in rodent models. The following protocols provide guidance on vehicle preparation and the injection procedure.

Vehicle Preparation Protocols

1. Saline Vehicle

For studies where this compound can be fully dissolved in saline at the desired concentration, this is the simplest vehicle.

  • Materials:

    • This compound powder

    • Sterile physiological saline (0.9% NaCl)

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • Aseptically weigh the powder and transfer it to a sterile container.

    • Add the calculated volume of sterile physiological saline.

    • Vortex or sonicate until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[3]

    • Visually inspect the solution to ensure there are no particulates before injection.

2. Co-Solvent Vehicle (for higher concentrations)

For higher concentrations that may not be readily soluble in saline alone, a co-solvent system can be used.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300 (Polyethylene glycol 300)

    • Tween 80

    • Sterile physiological saline or Phosphate Buffered Saline (PBS)

  • Example Formulation: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS[5]

  • Procedure:

    • Prepare the vehicle by combining the components in the specified ratios. For example, to prepare 10 ml of the vehicle:

      • 0.5 ml DMSO

      • 3.0 ml PEG300

      • 0.5 ml Tween 80

      • 6.0 ml Saline/PBS

    • First, dissolve the calculated amount of this compound powder in the DMSO portion.

    • Add the PEG300 and mix thoroughly until the solution is clear.

    • Add the Tween 80 and mix again until clear.

    • Finally, add the saline or PBS and mix to achieve a homogenous solution.

Intraperitoneal Injection Protocol (Mice and Rats)

This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.

  • Materials:

    • Prepared this compound solution

    • Sterile syringes (1 ml or 3 ml)

    • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[6]

  • Procedure:

    • Animal Restraint: Properly restrain the animal. For a right-handed injector, hold the mouse or rat in the left hand, allowing the abdomen to be exposed. The head should be tilted slightly downwards.

    • Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[6] This avoids the cecum, bladder, and other vital organs.

    • Injection:

      • Insert the needle at a 10-20 degree angle to the abdominal wall.

      • Aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.

      • If there is no aspirate, slowly depress the plunger to inject the solution.

      • Withdraw the needle and return the animal to its cage.

    • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

In Vivo Dosage and Effects

The following table summarizes reported dosages of this compound and their observed effects in preclinical studies.

Animal ModelDosageAdministration DetailsObserved EffectCitation
Mice5-20 mg/kgi.p.Inhibited methamphetamine-induced locomotor stimulation.[7][8]
Mice3-30 mg/kgi.p., 30 minutes before methamphetamine injectionDose-dependently decreased methamphetamine-induced locomotor activity.[5][8]
Rats (Cocaine self-administering)10 mg/kgi.p., for 6 daysReduced the AMPA to NMDA ratio.[8]

Signaling Pathway and Experimental Workflow

GluN2B-NMDA Receptor Signaling

This compound acts by blocking the GluN2B subunit of the NMDA receptor. This receptor is a ligand-gated ion channel that, when activated by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical event that initiates a cascade of downstream signaling pathways involved in synaptic plasticity and excitotoxicity.

GluN2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling Ro_04_5595 Ro 04-5595 HCl NMDA_Receptor GluN2B-NMDA Receptor Ro_04_5595->NMDA_Receptor Antagonism Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Inhibition of Glutamate Glutamate Glutamate->NMDA_Receptor Activation Downstream Downstream Signaling Cascades Ca_influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Excitotoxicity Excitotoxicity Downstream->Excitotoxicity IP_Injection_Workflow prep 1. Vehicle and Drug Preparation animal_prep 2. Animal Weighing and Dose Calculation prep->animal_prep injection 3. Intraperitoneal Injection animal_prep->injection monitoring 4. Post-Injection Monitoring injection->monitoring data 5. Behavioral or Physiological Assay monitoring->data analysis 6. Data Analysis data->analysis

References

Application Notes and Protocols for Ro 04-5595 Hydrochloride in Electrophysiology Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 hydrochloride is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1] With a high affinity for its target, it serves as a critical pharmacological tool for elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. These receptors are integral to synaptic plasticity, learning, memory, and are implicated in various neurological and psychiatric disorders.[2] Ro 04-5595 acts as a non-competitive antagonist, binding to a site distinct from the glutamate and glycine binding sites, thereby inhibiting channel function.[2][3]

These application notes provide a detailed guide for the use of this compound in electrophysiological patch clamp experiments to investigate its effects on NMDA receptor-mediated currents.

Data Presentation

Quantitative Data Summary
ParameterValueSpecies/SystemReference
Ki 31 nMRat Brain[1]
EC50 186 ± 32 nMChicken Embryo Forebrain Cultures[4]
Effective Concentration in Patch Clamp 5 - 10 µMRat Cerebellar Stellate Cells / ovBNST Neurons[5][6]
Nonspecific Binding Determination 10 µMMouse Brain Sections[7]

Signaling Pathway

The following diagram illustrates the signaling pathway of a GluN2B-containing NMDA receptor and the inhibitory action of Ro 04-5595.

NMDA_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Glutamate->NMDA_Receptor:gln2b Binds Glycine Glycine Glycine->NMDA_Receptor:gln1 Binds (Co-agonist) Ro045595 Ro 04-5595 Ro045595->NMDA_Receptor:gln2b Antagonizes Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, Synaptic Plasticity) Ca_ion->Downstream

Ro 04-5595 antagonism of the GluN2B-containing NMDA receptor.

Experimental Protocols

Preparation of this compound Stock Solution
  • Compound Information : this compound (M.W. 368.3 g/mol ).[1]

  • Solvent Selection : Due to its hydrochloride salt form, Ro 04-5595 is water-soluble. However, for electrophysiology, it is often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then diluted to the final concentration in the external recording solution.[6]

  • Stock Solution Preparation (e.g., 10 mM) :

    • Weigh out 3.683 mg of this compound.

    • Dissolve in 1 mL of high-purity DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C for long-term use.

Whole-Cell Patch Clamp Protocol for NMDA Currents

This protocol is adapted for recording NMDA receptor-mediated currents in cultured neurons or acute brain slices.

a. Solutions and Reagents

  • Artificial Cerebrospinal Fluid (aCSF) (in mM) : 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use (pH 7.4).[5]

  • Intracellular Pipette Solution (in mM) : 130 Cs-MeSO₃, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. Adjust pH to 7.2-7.3 with CsOH.[1][6] (Note: Cesium and QX-314 are used to block K⁺ and Na⁺ channels, respectively, to better isolate NMDA currents).

  • Agonist Solution : Prepare aCSF containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM). Glycine is a co-agonist and is necessary for NMDA receptor activation.[1] To isolate NMDA currents, include antagonists for AMPA and GABA receptors (e.g., 10 µM CNQX and 10 µM bicuculline or picrotoxin).[6]

  • Ro 04-5595 Application Solution : On the day of the experiment, dilute the 10 mM stock solution into the agonist-containing aCSF to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.[6]

b. Equipment

  • Standard patch clamp setup (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-6 MΩ when filled with intracellular solution).[8]

  • Perfusion system for solution exchange.

c. Experimental Procedure

  • Preparation : Place the cultured coverslip or brain slice in the recording chamber and continuously perfuse with aCSF.

  • Cell Identification : Identify a healthy neuron for recording using differential interference contrast (DIC) or infrared microscopy.

  • Giga-seal Formation : Approach the selected neuron with the patch pipette containing the intracellular solution while applying slight positive pressure. Once in contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration : Apply gentle suction to rupture the patch of membrane under the pipette tip to gain electrical access to the cell interior.

  • Baseline Recording : Clamp the cell at a holding potential of -60 mV or -70 mV.[9] Record stable baseline currents.

  • Eliciting NMDA Currents : Perfuse the agonist solution (aCSF + NMDA + glycine + other antagonists) to evoke inward NMDA receptor-mediated currents.

  • Application of Ro 04-5595 : After obtaining a stable baseline of NMDA currents, switch the perfusion to the Ro 04-5595 application solution. Record the inhibition of the NMDA current.

  • Washout : Perfuse with the agonist solution again to observe the washout of the antagonist's effect.

  • Data Analysis :

    • Measure the peak amplitude of the NMDA current before, during, and after the application of Ro 04-5595.

    • Calculate the percentage of inhibition caused by Ro 04-5595.

    • To determine the IC₅₀, repeat the experiment with a range of Ro 04-5595 concentrations and fit the resulting concentration-response data to the Hill equation.

Experimental Workflow

The following diagram outlines the typical workflow for a whole-cell patch clamp experiment using Ro 04-5595.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Solutions (aCSF, Intracellular, Drug Stocks) prep_pipette Pull & Fill Patch Pipette prep_solutions->prep_pipette find_cell Identify Healthy Neuron prep_pipette->find_cell prep_slice Prepare Cell Culture / Brain Slice prep_slice->find_cell giga_seal Form Giga-seal find_cell->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline agonist_app Apply Agonist (NMDA+Glycine) baseline->agonist_app drug_app Apply Ro 04-5595 agonist_app->drug_app washout Washout drug_app->washout measure Measure Current Amplitudes washout->measure inhibition Calculate % Inhibition measure->inhibition dose_response Construct Dose-Response Curve (IC50) inhibition->dose_response

A typical workflow for a whole-cell patch-clamp experiment.

References

Application Notes and Protocols for Ro 04-5595 Hydrochloride in Long-Term Potentiation (LTP) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ro 04-5595 hydrochloride, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, for the inhibition of long-term potentiation (LTP). This document includes detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. The NMDA receptor, a glutamate-gated ion channel, is crucial for the induction of many forms of LTP. NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2B subunit, in particular, has been implicated in synaptic plasticity. This compound is a potent and selective antagonist for GluN2B-containing NMDA receptors, with a reported Ki of 31 nM.[1][2] Its selectivity makes it a valuable tool for dissecting the specific role of GluN2B-containing NMDA receptors in LTP and other forms of synaptic plasticity.

Mechanism of Action

This compound selectively binds to the GluN2B subunit of the NMDA receptor, inhibiting its activation by glutamate and the co-agonist glycine. This blockade prevents the influx of Ca²⁺ through the NMDA receptor channel, a critical event for the induction of LTP. The rise in postsynaptic Ca²⁺ concentration normally activates a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which is essential for the potentiation of synaptic strength. By blocking this initial Ca²⁺ entry, this compound effectively inhibits the induction of GluN2B-dependent LTP.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and other relevant GluN2B antagonists in inhibiting LTP and related synaptic phenomena.

CompoundConcentrationPreparationEffectReference
Ro 04-5595 10 µMHorizontal slices of adult mouse amygdalaReduction in LA-LTP (from 145.3% to 121.9% of baseline)[3]
Ro 04-5595 10 µMHorizontal slices of adult mouse amygdalaAbolished LA-LTD[3]
Ro 25-6981 ("Ro")1 µMP14 rat hippocampal slicesReduced short-term potentiation (STP) but did not affect LTP[4]
Ro 25-6981 ("Ro")10 µMP14 rat hippocampal slicesCompletely abolished LTP[4]
Ifenprodil3 µMRat brain slices (oval bed nucleus of the stria terminalis)Reduced NMDA-EPSC amplitude by -21.6% in control rats[5]

Signaling Pathway for GluN2B-Mediated LTP

The diagram below illustrates the signaling cascade initiated by the activation of GluN2B-containing NMDA receptors, leading to the induction of LTP, and how this compound intervenes in this process.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_inhibitor Glutamate Glutamate NMDA_R GluN2B-NMDA Receptor Glutamate->NMDA_R Binds Ca Ca²⁺ NMDA_R->Ca Influx CaMKII_inactive CaMKII (inactive) CaMKII_active CaMKII (active) CaMKII_inactive->CaMKII_active Autophosphorylation LTP LTP Induction CaMKII_active->LTP Ca->CaMKII_inactive Activates Ro045595 Ro 04-5595 Ro045595->NMDA_R Blocks

Figure 1: Signaling pathway of GluN2B-mediated LTP and inhibition by Ro 04-5595.

Experimental Protocols

This section provides a detailed protocol for investigating the inhibitory effect of this compound on LTP in acute hippocampal slices.

Materials and Reagents
  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Carbogen gas (95% O₂, 5% CO₂)

  • Experimental animal (e.g., adult mouse or rat)

Equipment
  • Vibrating microtome (vibratome)

  • Submerged recording chamber

  • Perfusion system

  • Bipolar stimulating electrode

  • Glass microelectrode for recording

  • Amplifier and data acquisition system

  • Temperature controller

Experimental Workflow Diagram

LTP_Workflow A 1. Slice Preparation (Hippocampus, 300-400 µm) B 2. Slice Recovery (aCSF, 32-34°C, >1 hr) A->B C 3. Transfer to Recording Chamber (Submerged, continuous perfusion) B->C D 4. Baseline Recording (fEPSP, 20-30 min) C->D E 5. Drug Application (Bath application of Ro 04-5595 or vehicle) D->E F 6. LTP Induction (High-Frequency Stimulation, e.g., Theta Burst) E->F G 7. Post-Induction Recording (fEPSP, >60 min) F->G H 8. Data Analysis (Compare fEPSP slope before and after HFS) G->H

Figure 2: Experimental workflow for LTP inhibition studies.

Detailed Protocol

1. Preparation of Solutions

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 Glucose. Bubble with carbogen for at least 30 minutes before use.

  • Sucrose Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 Glucose. Keep ice-cold and continuously bubbled with carbogen.

  • This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C. The final concentration in aCSF should be prepared fresh on the day of the experiment. Ensure the final solvent concentration in the aCSF is minimal (e.g., <0.1%) and does not affect synaptic transmission.

2. Acute Hippocampal Slice Preparation

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated sucrose cutting solution.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome in the ice-cold cutting solution.

  • Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.

3. Electrophysiological Recording

  • Transfer a single slice to the submerged recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min and maintained at 30-32°C.

  • Place a bipolar stimulating electrode in the Schaffer collateral pathway of the CA1 region.

  • Place a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

4. Drug Application and LTP Induction

  • After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle.

  • Continue recording baseline responses in the presence of the drug for at least 20 minutes to ensure equilibration.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz, repeated 3 times with a 20-second interval).

  • Immediately after HFS, resume recording fEPSPs at the baseline frequency for at least 60 minutes.

5. Data Analysis

  • Measure the slope of the fEPSP for each time point.

  • Normalize the fEPSP slopes to the average slope of the baseline recording period.

  • Quantify the magnitude of LTP as the average normalized fEPSP slope during the last 10 minutes of the post-induction recording period.

  • Compare the magnitude of LTP between the control (vehicle) and this compound-treated groups using appropriate statistical tests.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in synaptic plasticity. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms of LTP and for the development of novel therapeutics targeting NMDA receptor subtypes. Careful dose-response studies are recommended to determine the optimal concentration for specific experimental conditions.

References

Application Notes and Protocols: Ro 04-5595 Hydrochloride in Animal Models of Addiction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ro 04-5595 hydrochloride, a selective GluN2B-containing NMDA receptor antagonist, in preclinical animal models of addiction. The following sections detail its mechanism of action, summarize key quantitative findings, and provide detailed experimental protocols for its application in studying cocaine, methamphetamine, and opioid addiction models.

Mechanism of Action

This compound is a selective antagonist for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, with a binding affinity (Ki) of 31 nM.[1] It is believed to exert its effects by binding to the EVT-101 site on the GluN2B subunit, distinct from the ifenprodil-binding site.[2] In the context of addiction, the modulation of NMDA receptor activity, particularly the GluN2B subunit, is a critical area of investigation due to its role in synaptic plasticity, learning, and memory processes that are thought to underlie addictive behaviors.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound in various animal models of addiction.

Table 1: In Vitro Binding and Potency

ParameterValueSpecies/SystemReference
Ki 31 nMRat Brain[1]
EC50 186 ± 32 nMChicken Embryo Forebrain Cultures[2]

Table 2: Effects on Cocaine Self-Administration Model (Rats)

Experimental ConditionRo 04-5595 Concentration/DoseMeasured EffectResultReference
Electrophysiology (NMDA-EPSC Amplitude) 10 µM (in vitro slice)Reduction in NMDA-EPSC Amplitude in the oval bed nucleus of the stria terminalis (ovBNST)Control Rats: -21.4 ± 1.9%Cocaine Self-Administering Rats: -0.21 ± 3.3%[3]
Synaptic Plasticity 10 mg/kg (i.p. for 6 days)AMPA to NMDA RatioReduced in Cocaine Self-Administering Rats[1]

Table 3: Effects on Methamphetamine-Induced Locomotion (Mice)

Ro 04-5595 Dose (i.p.)Administration TimeEffectReference
5-20 mg/kg30 min before Methamphetamine (2 mg/kg, i.p.)Dose-dependently decreased methamphetamine-induced locomotor activity.[1]

Table 4: Effects on Morphine Reward Model (Rats)

Ro 04-5595 Dose (Intra-Prelimbic Cortex)Paired DrugModelEffectReference
0.1–2.0 µ g/0.5 µlSub-reward threshold dose of morphine (0.05 mg/kg, i.p.)Conditioned Place Preference (CPP)Dose-dependently potentiates the associative rewarding properties of morphine.[4]

Experimental Protocols

Protocol 1: Investigation of this compound in a Rat Model of Cocaine Self-Administration and Subsequent Electrophysiological Analysis

This protocol is designed to assess the impact of cocaine self-administration on NMDA receptor subunit composition and the effect of Ro 04-5595 on NMDA-evoked currents.

Part A: Cocaine Self-Administration

  • Animals: Male Sprague-Dawley rats.

  • Surgery: Implant intravenous catheters into the jugular vein under aseptic conditions. Allow for a recovery period of at least one week.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Training:

    • Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement.

    • Each lever press results in an infusion of cocaine and the presentation of a conditioned stimulus (e.g., a light cue).

    • Training sessions are typically 2 hours per day for 10-14 days.

    • A control group of "yoked" rats receives non-contingent infusions of cocaine to control for the pharmacological effects of the drug independent of the reinforcing behavior.

  • Chronic Treatment (Optional): Following stable self-administration, a cohort of animals can be treated with this compound (10 mg/kg, i.p.) for a specified period (e.g., 6 days) to assess effects on synaptic plasticity markers like the AMPA/NMDA ratio.[1]

Part B: Brain Slice Electrophysiology

  • Slice Preparation:

    • Following the self-administration paradigm, anesthetize the rats and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare coronal slices (e.g., 300 µm thick) containing the region of interest, such as the oval bed nucleus of the stria terminalis (ovBNST).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Perform whole-cell patch-clamp recordings from neurons in the target region.

    • Evoke NMDA receptor-mediated excitatory postsynaptic currents (NMDA-EPSCs) using a stimulating electrode.

  • Drug Application:

    • After establishing a stable baseline of NMDA-EPSCs, bath-apply this compound (10 µM) to the slice.[3]

    • Record the change in NMDA-EPSC amplitude to determine the contribution of GluN2B-containing receptors.

Protocol 2: Assessment of this compound on Methamphetamine-Induced Hyperlocomotion in Mice

This protocol evaluates the ability of Ro 04-5595 to attenuate the psychostimulant effects of methamphetamine.

  • Animals: Male C57BL/6 mice.

  • Apparatus: Open-field activity chambers equipped with infrared beams to track locomotor activity.

  • Procedure:

    • Habituate the mice to the activity chambers for at least 30 minutes before drug administration.

    • Administer this compound (5, 10, or 20 mg/kg, i.p.) or vehicle.[1]

    • 30 minutes after Ro 04-5595 administration, inject methamphetamine (2 mg/kg, i.p.).[1]

    • Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.

  • Data Analysis: Compare the locomotor activity of the different Ro 04-5595 dose groups to the vehicle-treated group.

Protocol 3: Evaluation of this compound on Morphine Reward Potentiation using Conditioned Place Preference (CPP) in Rats

This protocol assesses the role of GluN2B receptors in the prelimbic cortex (PLC) in modulating the rewarding effects of opioids.

  • Animals: Male Wistar rats.

  • Surgery: Stereotaxically implant bilateral guide cannulae aimed at the prelimbic cortex. Allow for a one-week recovery period.

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two main chambers.

  • Procedure:

    • Pre-conditioning (Day 1): Allow rats to freely explore the entire apparatus for 15 minutes to determine any initial chamber preference.

    • Conditioning (Days 2-9):

      • This phase consists of 8 days of conditioning sessions.

      • On drug conditioning days, administer a sub-reward threshold dose of morphine (0.05 mg/kg, i.p.).[4] Immediately following, perform intra-PLC microinfusions of this compound (0.1, 1.0, or 2.0 µ g/0.5 µl) or vehicle over 1 minute.[4] Confine the rat to one of the main chambers for 30 minutes.

      • On saline conditioning days, administer saline (i.p.) and vehicle (intra-PLC) and confine the rat to the opposite chamber for 30 minutes.

      • The drug-paired chamber is counterbalanced across animals.

    • Post-conditioning Test (Day 10): Place the rat in the central chamber with free access to all chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test.

Visualizations

Signaling_Pathway cluster_Cocaine_Addiction Cocaine Self-Administration cluster_Intervention Pharmacological Intervention Cocaine Cocaine Dopamine_Release Increased Dopamine Release Cocaine->Dopamine_Release D1_D2_Receptors D1/D2 Receptors (ovBNST) Dopamine_Release->D1_D2_Receptors G_Protein_PLC G-Protein -> PLC -> Protein Phosphatases D1_D2_Receptors->G_Protein_PLC NMDA_Subunit_Shift Shift from GluN2B to GluN2A G_Protein_PLC->NMDA_Subunit_Shift Leads to GluN2B GluN2B Subunit Ro045595 Ro 04-5595 Hydrochloride Ro045595->GluN2B Antagonizes

Caption: Signaling pathway altered by cocaine and targeted by Ro 04-5595.

Experimental_Workflow_CPP cluster_Setup Setup cluster_Procedure Conditioned Place Preference (CPP) Protocol cluster_Conditioning_Detail Conditioning Day Detail Surgery Implant Cannulae (Prelimbic Cortex) Recovery 1 Week Recovery Surgery->Recovery PreTest Day 1: Pre-Test (Baseline Preference) Recovery->PreTest Conditioning Days 2-9: Conditioning (8 Days) PreTest->Conditioning PostTest Day 10: Post-Test (Measure Preference) Conditioning->PostTest Morphine Sub-threshold Morphine (i.p.) Saline Saline (i.p.) + Vehicle (intra-PLC) Ro_Infusion Intra-PLC Ro 04-5595 Pairing Pair with Chamber A Pairing2 Pair with Chamber B

Caption: Workflow for morphine conditioned place preference experiment.

Logical_Relationship Ro045595 Ro 04-5595 (Intra-PLC) GluN2B_Blockade GluN2B Blockade in PLC Ro045595->GluN2B_Blockade Morphine_Potentiation Potentiation of Morphine Reward GluN2B_Blockade->Morphine_Potentiation Leads to Blocked_Effect Blocked Potentiation of Morphine Reward Morphine_Potentiation->Blocked_Effect Blocked by DA_Antagonist Dopamine Antagonist (co-administered) DA_Antagonist->Blocked_Effect

Caption: Dopamine-dependent mechanism of Ro 04-5595 in morphine reward.

References

Application Notes and Protocols for Ro 04-5595 Hydrochloride in Cocaine Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ro 04-5595 hydrochloride, a selective GluN2B subunit antagonist of the NMDA receptor, in preclinical studies of cocaine self-administration. The following sections detail the underlying science, experimental protocols, and key findings, offering a practical guide for researchers investigating the neurobiological mechanisms of cocaine addiction and evaluating potential therapeutic interventions.

Introduction

Cocaine addiction is a chronic relapsing disorder characterized by compulsive drug-seeking and use. A significant body of research points to cocaine-induced neuroplasticity in the brain's reward circuitry as a key driver of this pathology. One of the critical mediators of these changes is the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunits (A-D) confer distinct pharmacological and kinetic properties to the receptor. Notably, the GluN2B subunit is implicated in the initial phases of synaptic plasticity and is a key component of "silent synapses," which contain NMDA receptors but lack AMPA receptors. Following cocaine exposure, there is a re-emergence of GluN2B-containing silent synapses in brain regions like the nucleus accumbens, which is thought to contribute to the strengthening of drug-associated memories and the motivation to seek the drug.

This compound is a selective antagonist for GluN2B-containing NMDA receptors (Ki = 31 nM).[1][2] This selectivity makes it a valuable tool to dissect the specific role of the GluN2B subunit in cocaine-induced neuroadaptations and behaviors. By blocking GluN2B-containing NMDA receptors, researchers can investigate their contribution to synaptic potentiation, the maturation of silent synapses, and ultimately, the behavioral manifestations of cocaine addiction, such as self-administration and relapse.

Data Presentation

The following tables summarize key quantitative findings from studies utilizing this compound and investigating the effects of cocaine on NMDA receptor function.

Table 1: Effect of Ro 04-5595 on NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs) in the Oval Bed Nucleus of the Stria Terminalis (ovBNST)

Experimental GroupTreatmentChange in NMDA-EPSC AmplitudeReference
Control RatsRo 04-5595 (10 μM)-21.4 ± 1.9%[3]
Cocaine Self-Administering RatsRo 04-5595 (10 μM)-0.21 ± 3.3%[3]

This data suggests that chronic cocaine self-administration leads to a functional reduction of GluN2B-containing NMDA receptors at synapses in the ovBNST, as the antagonist has a significantly diminished effect in cocaine-exposed animals.

Table 2: Effect of a GluN2B Antagonist on the AMPA/NMDA Ratio in the ovBNST of Cocaine Self-Administering Rats

Experimental GroupTreatmentAMPA/NMDA RatioReference
Cocaine Self-Administering RatsVehiclePersistently Increased[1]
Cocaine Self-Administering RatsIn vivo GluN2B blockade (5 days)Normalized[1]

This table illustrates that while cocaine self-administration leads to a persistent increase in the AMPA/NMDA ratio, a measure of synaptic strength, this can be reversed by in vivo blockade of GluN2B-containing NMDA receptors.

Experimental Protocols

The following are detailed methodologies for key experiments involving cocaine self-administration and the use of this compound.

Protocol 1: Intravenous Cocaine Self-Administration in Rats

This protocol is a standard model for studying the reinforcing properties of cocaine.

1. Animals and Housing:

  • Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Food and water are available ad libitum unless otherwise specified by the experimental design.

2. Surgical Procedure: Intravenous Catheter Implantation:

  • Rats are anesthetized with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

  • A chronic indwelling catheter, typically made of Silastic tubing, is inserted into the right jugular vein.

  • The catheter is passed subcutaneously to the mid-scapular region and externalized through a back-mounted port (e.g., a 22-gauge cannula cemented to a plastic base).

  • Post-operative care includes analgesic administration and daily flushing of the catheter with heparinized saline to maintain patency.

3. Self-Administration Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a house light, and an infusion pump.

  • The chamber is housed within a sound-attenuating cubicle.

4. Self-Administration Training:

  • Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions.

  • A press on the active lever results in an intravenous infusion of cocaine hydrochloride (e.g., 0.5 - 0.75 mg/kg/infusion in 0.1 mL of sterile saline over 5 seconds) and the simultaneous presentation of a compound stimulus (e.g., illumination of the cue light and a tone).[4][5]

  • A 20-second timeout period follows each infusion, during which active lever presses are recorded but have no programmed consequences.

  • Presses on the inactive lever are recorded but do not result in cocaine infusion or cue presentation.

  • Training continues for a predetermined number of days (e.g., 10-14 days) until stable responding is achieved.

5. Maintenance and Experimental Manipulations:

  • Once stable self-administration is established, experimental manipulations can be introduced. This includes the administration of this compound prior to the self-administration sessions.

Protocol 2: Administration of this compound

This protocol describes the administration of this compound to investigate its effects on cocaine self-administration and related neurobiology.

1. Drug Preparation:

  • This compound is dissolved in a suitable vehicle (e.g., sterile saline or a small percentage of DMSO in saline). The solution should be prepared fresh daily.

2. Dosing and Administration Route:

  • A commonly used dose in rodent studies is 10 mg/kg, administered via intraperitoneal (i.p.) injection.[6]

  • The volume of injection should be adjusted based on the animal's body weight.

3. Timing of Administration:

  • To study the acute effects on self-administration, this compound is typically administered 30 minutes before the start of the daily self-administration session.

  • For studies investigating effects on neuroplasticity, a chronic administration paradigm may be employed, such as daily injections for a period of 5-6 days.[1]

4. Behavioral and Neurochemical Assessments:

  • Behavioral: Record the number of active and inactive lever presses, infusions earned, and patterns of responding during the self-administration session.

  • Neurochemical/Electrophysiological: Following the behavioral experiments, brain tissue can be collected for various analyses, including:

    • Western Blotting: To measure the expression levels of NMDA and AMPA receptor subunits.

    • Electrophysiology (Brain Slices): To measure the AMPA/NMDA ratio and long-term potentiation (LTP) or long-term depression (LTD) in specific brain regions like the nucleus accumbens or bed nucleus of the stria terminalis.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures.

Signaling Pathways

Cocaine_Neuroplasticity cluster_0 Baseline Synapse cluster_1 Cocaine-Induced Plasticity cluster_2 Intervention with Ro 04-5595 GluN1/GluN2A GluN1/GluN2A NMDA Receptor Glu_Release Glu_Release AMPA_R_synaptic AMPA Receptor (Synaptic) Cocaine Cocaine Dopamine_Increase Dopamine_Increase Cocaine->Dopamine_Increase blocks DAT Dopamine_Increase->Glu_Release enhances Silent_Synapse_Formation Silent_Synapse_Formation Glu_Release->Silent_Synapse_Formation promotes GluN1/GluN2B_Insertion GluN1/GluN2B_Insertion Silent_Synapse_Formation->GluN1/GluN2B_Insertion involves Ca_Influx Ca_Influx GluN1/GluN2B_Insertion->Ca_Influx increased CaMKII_Activation CaMKII_Activation Ca_Influx->CaMKII_Activation activates AMPA_R_Insertion AMPA_R_Insertion CaMKII_Activation->AMPA_R_Insertion promotes (synaptic potentiation) Ro_04_5595 Ro 04-5595 Hydrochloride Ro_04_5595->GluN1/GluN2B_Insertion blocks

Experimental Workflow

Experimental_Workflow Start Start Surgery Intravenous Catheter Implantation Start->Surgery Recovery Post-operative Recovery (7 days) Surgery->Recovery Acquisition Cocaine Self-Administration Acquisition (10-14 days) Recovery->Acquisition Stable_Responding Stable Cocaine Self-Administration Acquisition->Stable_Responding Treatment Ro 04-5595 or Vehicle Administration (i.p.) Stable_Responding->Treatment Behavioral_Testing Cocaine Self-Administration Session (2 hours) Treatment->Behavioral_Testing 30 min post-injection Data_Collection Behavioral Data (Lever Presses, Infusions) Behavioral_Testing->Data_Collection Tissue_Collection Brain Tissue Collection Data_Collection->Tissue_Collection Analysis Neurochemical/ Electrophysiological Analysis Tissue_Collection->Analysis End End Analysis->End

Logical Relationship of Cocaine's Effects and Ro 04-5595 Intervention

Logical_Relationship Cocaine Cocaine GluN2B_Upregulation Increased GluN2B Synaptic Insertion Cocaine->GluN2B_Upregulation Synaptic_Potentiation Synaptic Potentiation (Increased AMPA/NMDA Ratio) GluN2B_Upregulation->Synaptic_Potentiation Drug_Seeking Enhanced Drug-Seeking Behavior Synaptic_Potentiation->Drug_Seeking Ro_04_5595 Ro 04-5595 Ro_04_5595->GluN2B_Upregulation blocks

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of GluN2B-containing NMDA receptors in the pathophysiology of cocaine addiction. The provided application notes and protocols offer a framework for researchers to design and execute experiments aimed at understanding the intricate molecular and cellular changes that drive compulsive drug use. By specifically targeting the GluN2B subunit, scientists can further unravel the complex signaling cascades involved in cocaine-induced neuroplasticity and identify novel targets for the development of effective pharmacotherapies for cocaine use disorder. The careful application of these methods will contribute to a deeper understanding of the addicted brain and pave the way for new therapeutic strategies.

References

Preparing Ro 04-5595 Hydrochloride Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Ro 04-5595 hydrochloride solutions for use in in vitro experiments. This compound is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, making it a valuable tool for research in neuroscience and drug discovery.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions is critical for experimental success. The following table summarizes the key physicochemical and solubility data for this compound.

PropertyValueSource(s)
Molecular Weight 368.3 g/mol [1][2]
CAS Number 64047-73-0[3]
Purity ≥98% (HPLC)[2]
Solubility in DMSO Up to 100 mM[3][4][5]
Solubility in Water Up to 15 mM (<5.52 mg/mL)[1][4]
Storage (Solid) Desiccate at +4°C or -20°C for long-term[1][6]
Storage (In Solvent) -80°C for up to 1 year[1]

Note: For higher solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[2] Always refer to the batch-specific information on the Certificate of Analysis provided by the supplier.

Mechanism of Action: Targeting the NMDA Receptor

This compound exerts its effects by selectively antagonizing NMDA receptors that contain the GluN2B subunit.[7][8] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[7] The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens a cation channel, allowing the influx of Ca²⁺.[7] this compound specifically inhibits the function of GluN2B-containing receptors, which are implicated in various neurological processes and disease states.[9][10]

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds Ca_Channel Ca²⁺ Channel (Closed) NMDAR->Ca_Channel Prevents Opening Signaling Downstream Signaling (Blocked) Ca_Channel->Signaling Ro045595 Ro 04-5595 Ro045595->NMDAR Antagonizes Glutamate_Release

Caption: Antagonistic action of Ro 04-5595 on GluN2B-containing NMDA receptors.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for common in vitro applications.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for creating a concentrated stock solution that can be further diluted in aqueous buffers for final experimental concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 3.683 mg of this compound (Molecular Weight = 368.3 g/mol ).

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic bath can be applied.[1][2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture or Brain Slice Experiments

This protocol describes the dilution of the DMSO stock solution into an appropriate aqueous buffer for direct application to biological samples.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Artificial Cerebrospinal Fluid (aCSF), Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final concentration: The effective concentration of Ro 04-5595 can vary. For instance, a Ki of 31 nM has been reported.[3][8] In some studies, concentrations up to 10 µM have been used to define specific binding.[6]

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution into the desired aqueous buffer to achieve the final working concentration.

    • Important: Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced toxicity to cells or tissues.

  • Example Dilution for a 10 µM working solution:

    • Add 1 µL of the 10 mM DMSO stock solution to 999 µL of the aqueous buffer.

    • Vortex gently to mix.

  • Application: Use the freshly prepared working solution for your experiment. It is recommended to prepare working solutions fresh for each experiment.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment start Weigh Ro 04-5595 Hydrochloride Powder dissolve Dissolve in DMSO (e.g., 10 mM Stock) start->dissolve store Aliquot and Store Stock at -80°C dissolve->store thaw Thaw Stock Solution store->thaw For each experiment dilute Prepare Working Solution in Aqueous Buffer thaw->dilute apply Apply to In Vitro Model (e.g., Brain Slices, Cell Culture) dilute->apply

Caption: General workflow for preparing and using this compound solutions.

In Vitro Applications

This compound is utilized in a variety of in vitro assays to investigate the role of GluN2B-containing NMDA receptors. Examples include:

  • Electrophysiology: Studying synaptic currents and plasticity in brain slices. For example, it has been used to demonstrate that amphetamine and methamphetamine increase NMDAR-GluN2B synaptic currents in midbrain dopamine neurons.[10]

  • Binding Assays: Characterizing the binding properties of ligands to NMDA receptors in brain tissue preparations.[11][12]

  • Cell-Based Assays: Investigating the downstream signaling pathways affected by the blockade of GluN2B receptors in cultured neurons or cell lines.

When designing experiments, it is crucial to include appropriate controls, such as vehicle controls (aqueous buffer with the same final concentration of DMSO) to account for any effects of the solvent.

By following these guidelines, researchers can confidently prepare and utilize this compound solutions to achieve reliable and reproducible results in their in vitro studies.

References

Application Notes and Protocols: Ro 04-5595 Hydrochloride in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 hydrochloride is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with a binding affinity (Ki) of 31 nM.[1][2] The GluN2B subunit is critically involved in synaptic plasticity, learning, and memory.[3] Its distinct role in mediating neuronal signaling pathways has made it a significant target in behavioral neuroscience research for investigating various neurological and psychiatric conditions. These application notes provide an overview of the use of this compound in behavioral research, along with detailed protocols for key experiments.

Mechanism of Action

The NMDA receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel. The specific subunit composition, particularly the type of GluN2 subunit (A-D), dictates the receptor's biophysical and pharmacological properties, as well as its downstream signaling cascades.[4][5] this compound exerts its effects by selectively binding to and inhibiting the function of NMDA receptors containing the GluN2B subunit. This antagonism modulates calcium influx and subsequently alters downstream signaling pathways implicated in various behavioral phenomena.

Signaling Pathway of GluN2B-Containing NMDA Receptors

Blockade of the GluN2B subunit by this compound can influence several key intracellular signaling pathways. The following diagram illustrates a simplified representation of some of the critical downstream signaling cascades affected by GluN2B antagonism.

GluN2B_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ca_influx Ca²+ Influx NMDA_Receptor->Ca_influx Mediates Ro045595 Ro 04-5595 hydrochloride Ro045595->NMDA_Receptor Inhibits Glutamate_Glycine Glutamate / Glycine Glutamate_Glycine->NMDA_Receptor Activates CaMKII CaMKII Ca_influx->CaMKII Activates DAPK1 DAPK1 Ca_influx->DAPK1 Activates ERK ERK CaMKII->ERK Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Modulates Neuronal_Survival Neuronal Survival DAPK1->Neuronal_Survival Affects Gene_Expression Gene Expression ERK->Gene_Expression Regulates CPP_Workflow Habituation Phase 1: Habituation (Day 1) Animal freely explores all compartments. Conditioning Phase 2: Conditioning (Days 2-5) Alternating daily injections of Ro 04-5595 or vehicle paired with distinct compartments. Habituation->Conditioning Test Phase 3: Test (Day 6) Drug-free animal has access to all compartments. Time spent in each is recorded. Conditioning->Test Data_Analysis Data Analysis Compare time spent in drug-paired vs. vehicle-paired compartments. Test->Data_Analysis

References

Application Notes and Protocols: Investigating Methamphetamine-Induced Locomotor Activity with Ro 04-5595

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine (METH) is a potent central nervous system stimulant that significantly increases locomotor activity. This effect is primarily mediated by its ability to increase synaptic dopamine levels, which in turn modulates glutamatergic neurotransmission. The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic signaling, and specifically the GluN2B subunit, has been identified as a critical component in the behavioral effects of METH. Ro 04-5595 is a selective antagonist of GluN2B-containing NMDA receptors, making it a valuable pharmacological tool to investigate the role of this specific receptor subunit in METH-induced locomotor hyperactivity.[1]

These application notes provide detailed protocols for utilizing Ro 04-5595 to study METH-induced locomotor activity in a mouse model. The document includes experimental design, step-by-step procedures, data presentation, and a summary of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effect of Ro 04-5595 on methamphetamine-induced locomotor activity.

Table 1: Effect of Ro 04-5595 on Acute Methamphetamine-Induced Locomotor Activity

Treatment GroupRo 04-5595 Dose (mg/kg, i.p.)Methamphetamine Dose (mg/kg, i.p.)Locomotor Activity (e.g., Total Distance Traveled in cm)Percent Inhibition of METH-Induced Activity
Vehicle + Saline00BaselineN/A
Vehicle + METH02Increased0%
Ro 04-5595 + METH52Moderately Reduced[Data to be filled from specific experimental results]
Ro 04-5595 + METH102Significantly Reduced[Data to be filled from specific experimental results]
Ro 04-5595 + METH202Strongly Reduced[Data to be filled from specific experimental results]
Ro 04-5595 + Saline200No significant change from baselineN/A

Table 2: Effect of Ro 04-5595 on the Expression of Methamphetamine-Induced Locomotor Sensitization

Treatment Group (Sensitization Phase)Treatment Group (Challenge Phase)Ro 04-5595 Dose (mg/kg, i.p.)Methamphetamine Dose (mg/kg, i.p.)Locomotor Activity (e.g., Total Distance Traveled in cm) on Challenge Day
Saline (daily for 5-7 days)Saline00Baseline
METH (1 mg/kg, daily for 5-7 days)METH (1 mg/kg)01Sensitized Response
METH (1 mg/kg, daily for 5-7 days)Ro 04-5595 + METH (1 mg/kg)101Attenuated Sensitized Response
METH (1 mg/kg, daily for 5-7 days)Ro 04-5595 + METH (1 mg/kg)201Significantly Attenuated Sensitized Response

Experimental Protocols

Protocol 1: Investigating the Effect of Ro 04-5595 on Acute Methamphetamine-Induced Locomotor Activity

Objective: To determine if acute administration of Ro 04-5595 can attenuate the hyperlocomotor effects of a single dose of methamphetamine.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • Methamphetamine hydrochloride (METH)

  • Ro 04-5595 hydrochloride

  • Sterile saline (0.9% NaCl)

  • Locomotor activity chambers (e.g., open field arenas equipped with automated infrared beam detection systems)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Animal Acclimation: House mice in the experimental facility for at least one week before the experiment under a 12-hour light/dark cycle with ad libitum access to food and water. Handle the mice for several days prior to the experiment to minimize stress.

  • Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Place each mouse individually into a locomotor activity chamber for a 30-60 minute habituation period to allow exploration and for activity levels to return to a stable baseline.

  • Drug Preparation: Prepare fresh solutions of METH and Ro 04-5595 in sterile saline on the day of the experiment.

  • Injections:

    • Administer Ro 04-5595 (e.g., 5, 10, or 20 mg/kg, i.p.) or vehicle (saline) to the mice.

    • Return the mice to their home cages or the locomotor chambers.

    • After a 30-minute pretreatment interval, administer METH (e.g., 2 mg/kg, i.p.) or saline.

  • Locomotor Activity Recording: Immediately after the METH or saline injection, place the mice back into the locomotor activity chambers and record locomotor activity for 60-120 minutes. Record data in 5-minute time bins to allow for analysis of the time course of the drug effects. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis:

    • Analyze the locomotor activity data using appropriate statistical software.

    • A two-way ANOVA (Ro 04-5595 dose x METH treatment) is appropriate for analyzing the overall effects.

    • Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used to compare individual group means.

    • Present the data as mean ± SEM.

Protocol 2: Investigating the Effect of Ro 04-5595 on Methamphetamine-Induced Locomotor Sensitization

Objective: To determine if Ro 04-5595 can block the expression of locomotor sensitization to methamphetamine.

Materials: Same as Protocol 1.

Procedure:

  • Animal Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.

  • Sensitization Phase (Days 1-7):

    • Divide the mice into two main groups: one receiving daily saline injections and the other receiving daily METH injections (e.g., 1 mg/kg, i.p.).

    • On each day, administer the injection and immediately place the mouse in the locomotor activity chamber for 60 minutes to record the locomotor response.

  • Withdrawal Phase (Days 8-13): Leave the mice undisturbed in their home cages with ad libitum access to food and water.

  • Challenge Day (Day 14):

    • Transport the mice to the testing room and allow them to acclimate for at least 60 minutes.

    • Subdivide the METH-sensitized group.

    • Administer Ro 04-5595 (e.g., 10 or 20 mg/kg, i.p.) or vehicle (saline) to the appropriate subgroups. The saline-pretreated group should receive vehicle.

    • After a 30-minute pretreatment interval, challenge all mice with a lower dose of METH (e.g., 1 mg/kg, i.p.).

  • Locomotor Activity Recording: Immediately after the METH challenge, place the mice back into the locomotor activity chambers and record locomotor activity for 60-120 minutes.

  • Data Analysis:

    • Compare the locomotor response to the METH challenge on Day 14 between the different treatment groups.

    • A one-way ANOVA followed by post-hoc tests can be used to compare the locomotor activity of the saline-pretreated group, the METH-sensitized group (vehicle pretreatment on challenge day), and the METH-sensitized groups pretreated with Ro 04-5595.

    • Successful sensitization is demonstrated by a significantly greater locomotor response to the METH challenge in the METH-pretreated group compared to the saline-pretreated group.

    • A significant reduction in the locomotor response in the Ro 04-5595 pretreated groups compared to the vehicle-pretreated METH group indicates that Ro 04-5595 blocks the expression of sensitization.

Mandatory Visualization

G cluster_workflow Experimental Workflow Acclimation Animal Acclimation (≥ 1 week) Habituation Habituation to Locomotor Chambers (30-60 min) Acclimation->Habituation Pretreatment Ro 04-5595 or Vehicle Injection (i.p.) Habituation->Pretreatment METH_Injection Methamphetamine or Saline Injection (i.p.) (30 min post-pretreatment) Pretreatment->METH_Injection Recording Locomotor Activity Recording (60-120 min) METH_Injection->Recording Analysis Data Analysis Recording->Analysis G cluster_pathway Proposed Signaling Pathway METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Reverses DA_release ↑ Extracellular Dopamine DAT->DA_release D1R D1 Receptor Activation DA_release->D1R Glu_release ↑ Glutamate Release D1R->Glu_release Modulates NMDA_receptor GluN2B-containing NMDA Receptor Glu_release->NMDA_receptor Activates Ca_influx ↑ Ca²⁺ Influx NMDA_receptor->Ca_influx Ro_04_5595 Ro 04-5595 (Antagonist) Ro_04_5595->NMDA_receptor Blocks CaMKII CaMKII Activation Ca_influx->CaMKII Downstream Downstream Signaling (e.g., changes in gene expression, synaptic plasticity) CaMKII->Downstream Locomotor ↑ Locomotor Activity Downstream->Locomotor

References

Troubleshooting & Optimization

Ro 04-5595 hydrochloride solubility in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of Ro 04-5595 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For optimal solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is significantly more soluble in DMSO than in aqueous solutions.

Q2: Can I dissolve this compound directly in aqueous buffers?

A2: While this compound has some solubility in water, it is limited. For most experimental applications requiring higher concentrations, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.

Q3: How should I store the solid compound and its solutions?

A3: The solid powder of this compound should be stored in a sealed container in a cool, dry place, with long-term storage recommended at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] Aqueous solutions are less stable and should ideally be prepared fresh for each experiment. For short-term storage of a few days to weeks, stock solutions can be kept at 0-4°C.[2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[3] It binds to the N-terminal domain of the GluN2B subunit, allosterically inhibiting ion channel activity.

Troubleshooting Guide

Issue: Difficulty in dissolving this compound.

  • Solution 1: Gentle Warming. To aid dissolution, you can warm the solution to 37°C.[4] This can help increase the solubility of the compound.

  • Solution 2: Sonication. Using an ultrasonic bath can facilitate the dissolution of this compound in both DMSO and aqueous solutions.[1] This method helps to break down any clumps of powder and increase the surface area for solvation.

  • Solution 3: Prepare a Higher Concentration Stock in DMSO. If you are having trouble achieving the desired concentration in an aqueous buffer, prepare a more concentrated stock solution in DMSO first (up to 100 mM), and then dilute this stock into your aqueous experimental medium.

Issue: Precipitation of the compound upon dilution of the DMSO stock in an aqueous buffer.

  • Solution 1: Use a Lower Final Concentration. The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.

  • Solution 2: Optimize the Final DMSO Concentration. Ensure that the final concentration of DMSO in your aqueous solution is as low as possible while still maintaining the solubility of your compound. High concentrations of DMSO can be toxic to cells. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in most cell-based assays.

  • Solution 3: Use a Co-solvent Formulation for in vivo studies. For animal experiments, a co-solvent system can be used to improve solubility and bioavailability. A common formulation includes DMSO, PEG300, Tween 80, and saline or PBS.[1]

Data Presentation

Table 1: Solubility of this compound

SolventMolar ConcentrationMass Concentration
DMSOup to 100 mM[4]< 36.83 mg/mL[1]
Waterup to 15 mM[4]< 5.52 mg/mL[1]

Note: The molecular weight of this compound is 368.3 g/mol .[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.683 mg of the compound.

  • Adding the Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the powder.

  • Dissolving the Compound: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or place it in an ultrasonic bath for a few minutes until the solid is completely dissolved.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use.[1]

Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays
  • Thaw the Stock Solution: Retrieve an aliquot of the 10 mM DMSO stock solution from the -80°C freezer and allow it to thaw at room temperature.

  • Serial Dilution (if necessary): Perform serial dilutions of the stock solution in your cell culture medium or desired aqueous buffer to achieve the final working concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell line (typically ≤ 0.5%).

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately for your experiment.

Protocol 3: Example Formulation for in vivo Administration

For in vivo studies, a co-solvent system may be required to maintain solubility upon administration. The following is an example formulation that can be adapted based on the specific experimental needs and animal model.[1]

  • Prepare a Concentrated Stock in DMSO: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[1]

  • Add Co-solvents: To the DMSO stock solution, add PEG300 and mix until the solution is clear.

  • Add Surfactant: Add Tween 80 and mix thoroughly.

  • Add Aqueous Vehicle: Finally, add saline or PBS to reach the desired final volume and concentration.

  • Example Final Formulation: A common vehicle formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[1] The final concentration of the drug in this vehicle should be calculated based on the required dosage (e.g., mg/kg) and the administration volume.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds GluN2B Glycine Glycine Glycine->NMDAR Binds GluN1 Ro045595 Ro 04-5595 Ro045595->NMDAR Antagonizes Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Signaling

Caption: Mechanism of this compound as a GluN2B-selective NMDA receptor antagonist.

G start Start: Ro 04-5595 HCl (Solid Powder) dissolve Dissolve in 100% DMSO start->dissolve stock Concentrated Stock Solution (e.g., 10 mM in DMSO) dissolve->stock troubleshoot Troubleshooting: - Warm to 37°C - Sonicate dissolve->troubleshoot dilute Dilute in Aqueous Buffer stock->dilute working Final Working Solution dilute->working

Caption: Workflow for preparing an aqueous working solution of this compound.

References

Potential off-target effects of Ro 04-5595 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 04-5595 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] It has a reported binding affinity (Ki) of 31 nM for the GluN2B subunit.[1]

Q2: Does this compound bind to the same site as ifenprodil?

No. While both are GluN2B antagonists, Ro 04-5595 is predicted to bind to the EVT-101 binding site on the GluN2B subunit, which is a distinct, overlapping site from the ifenprodil-binding site.

Q3: What is the known off-target binding profile of this compound?

A broad-spectrum screening of this compound against a panel of brain receptors, transporters, and ion channels at a concentration of 10 µM revealed no high-affinity binding to any of the tested off-targets. This suggests a high degree of selectivity for the GluN2B subunit of the NMDA receptor.

Q4: Was this compound tested against BACE1 activity?

Yes, this compound was included in an in vitro screening assay to test for inhibition of the BACE1 enzyme at a concentration of 100 µM.[2][3] While the study reported significant inhibition by other tested compounds, no significant inhibitory or enhancing effect on BACE1 activity was noted for this compound in the text of the publication.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or lack of efficacy. Incorrect compound concentration: The reported EC50 for Ro 04-5595 is 186 ± 32 nmol/L in primary chicken embryo forebrain cultures. Ensure your experimental concentration is appropriate for your system.Optimize concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line or experimental model.
Compound degradation: Improper storage can lead to degradation of the compound.Storage: Store this compound as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.
Off-target effects: While shown to be highly selective, unexpected results could arise from low-affinity interactions in a sensitive system.Consult literature: Review the broad-spectrum screening data to see if any of the low-affinity targets could be relevant to your experimental system. Consider using a structurally different GluN2B antagonist as a control.
Variability between experimental replicates. Inconsistent compound preparation: Issues with solubility or inconsistent dilution can lead to variability.Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved before adding to your experimental system. Prepare fresh dilutions for each experiment.
Difficulty replicating published in vivo results. Differences in experimental models: Pharmacokinetics and metabolism can vary between species and even strains.Model selection: Be aware of the animal model used in the cited literature and consider potential differences in your own model. The original studies used mice and rats for in vivo experiments.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of this compound

Parameter Value Assay Conditions Reference
Ki (GluN2B) 31 nMIn vitro binding assay in rat brain[1]
EC50 186 ± 32 nmol/LInhibition of calcium influx in primary chicken embryo forebrain cultures

Experimental Protocols

Autoradiography with [3H]Ro 04-5595

This protocol is a summary of the methodology used to demonstrate the binding of Ro 04-5595 in NR2B receptor-rich regions.

  • Tissue Preparation: Adult male wild-type mouse coronal brain sections or adult male Sprague-Dawley rat transversal brain sections are thawed for 15 minutes at room temperature.

  • Pre-incubation: The sections are pre-incubated in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature.

  • Incubation: The buffer is removed, and the sections are incubated with varying concentrations of [3H]Ro 04-5595 for 90 minutes.

  • Washing: The sections are washed in buffer and deionized water (5 + 5 + 5 minutes + 10 seconds) at 0°C.

  • Drying and Exposure: The sections are thoroughly air-dried and then exposed to a tritium screen for 4-5 weeks.

Visualizations

Ro_04_5595_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Glutamate->NMDA_Receptor:f0 Binds Ro_04_5595 Ro 04-5595 hydrochloride Ro_04_5595->NMDA_Receptor:f1 Antagonizes (EVT-101 site) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening (Blocked) Downstream_Signaling Downstream Signaling Cascades Ca_ion->Downstream_Signaling Activation (Inhibited)

Caption: Intended signaling pathway of this compound.

Experimental_Workflow_Off_Target_Screening Start Start: Ro 04-5595 Hydrochloride Sample Screening Broad-Spectrum Screen (10 µM concentration) Start->Screening Targets Panel of Brain Receptors, Transporters, and Ion Channels Screening->Targets Analysis Measure Percent Inhibition Targets->Analysis Decision Inhibition ≥ 50%? Analysis->Decision Ki_Determination Determine Ki Value Decision->Ki_Determination Yes Result_Low_Affinity No High-Affinity Off-Targets Detected Decision->Result_Low_Affinity No Result_High_Affinity High-Affinity Off-Target Identified Ki_Determination->Result_High_Affinity End End Result_High_Affinity->End Result_Low_Affinity->End

Caption: Workflow for off-target binding profile determination.

References

Technical Support Center: Optimizing Ro 04-5595 Hydrochloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 04-5595 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this selective GluN2B-containing NMDA receptor antagonist in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2B subunit.[1][2] Its mechanism of action involves binding to the GluN2B subunit, thereby inhibiting the influx of calcium and other cations that would normally occur upon receptor activation by glutamate and a co-agonist like glycine or D-serine.[3][4] This selective antagonism allows for the targeted investigation of the physiological and pathological roles of GluN2B-containing NMDA receptors.

Q2: What are the common research applications for this compound in cell culture?

This compound is frequently used in neuroscience research to study:

  • Synaptic Plasticity: Investigating the role of GluN2B subunits in long-term potentiation (LTP) and long-term depression (LTD).

  • Excitotoxicity and Neuroprotection: Modeling and preventing neuronal death caused by excessive glutamate stimulation, which is implicated in stroke and neurodegenerative diseases.[3]

  • Neurodegenerative Disease Models: Studying the contribution of GluN2B-mediated signaling in models of Alzheimer's, Parkinson's, and Huntington's diseases.

  • Pain and Addiction Pathways: Elucidating the involvement of GluN2B receptors in these processes at a cellular level.

Q3: What is a typical working concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific cell type, assay, and experimental goals. Based on available data, a general starting point is the low micromolar range. For chronic inhibition of NMDA receptors in neuronal cultures, a concentration of 25 µM has been used.[5] In electrophysiology experiments on brain slices, 10 µM has been effectively used to study NMDA receptor subtype contributions.[1] For functional calcium influx assays in primary chicken embryo forebrain cultures, an EC50 of 186 nM has been reported.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in both water and DMSO. For cell culture applications, preparing a concentrated stock solution in sterile DMSO is common. Store the stock solution at -20°C for long-term storage. When preparing your working solution, dilute the stock solution in your cell culture medium to the final desired concentration. It is important to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Concentration is too low: The effective concentration can vary significantly between cell types and assays. 2. Low expression of GluN2B-containing NMDA receptors: The cell line or primary culture may not express sufficient levels of the target receptor. 3. Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. 4. Experimental conditions: The assay conditions (e.g., presence of Mg2+ in the medium for electrophysiology) may be masking the effect.1. Perform a dose-response experiment, starting from the nanomolar range and titrating up to the low micromolar range (e.g., 100 nM - 10 µM). 2. Verify the expression of the GluN2B subunit in your cells using techniques like Western blotting or immunocytochemistry. 3. Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. 4. For electrophysiological recordings, ensure you are using a Mg2+-free or low Mg2+ recording solution to relieve the voltage-dependent block of the NMDA receptor channel.
High levels of cell death or cytotoxicity 1. Concentration is too high: At higher concentrations, off-target effects or general toxicity may occur. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Chronic exposure effects: Long-term blockade of NMDA receptors can sometimes be detrimental to neuronal health, as basal NMDA receptor activity is important for neuronal survival.1. Perform a toxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range for your specific cells. Use the lowest effective concentration determined from your dose-response studies. 2. Ensure the final solvent concentration is kept to a minimum, typically below 0.1%. Include a vehicle control (medium with the same concentration of solvent) in your experiments. 3. For long-term studies, consider intermittent dosing or using a lower concentration to minimize potential negative effects on neuronal viability.
Variability in experimental results 1. Inconsistent compound concentration: Inaccurate dilutions or uneven distribution of the compound in the culture wells. 2. Cell culture heterogeneity: Variations in cell density, health, or differentiation state across experiments. 3. Instability of the compound in culture medium: The compound may degrade over the course of a long-term experiment.1. Ensure accurate and consistent preparation of working solutions. Gently mix the culture plate after adding the compound to ensure even distribution. 2. Maintain consistent cell seeding densities and monitor cell health and morphology throughout the experiment. 3. While specific data on the stability of this compound in culture media is limited, for long-term experiments (multiple days), consider replenishing the media with freshly prepared compound every 24-48 hours.

Quantitative Data Summary

Parameter Value Cell Type/System Assay
Ki 31 nM-Binding Assay
EC50 186 ± 32 nMPrimary Chicken Embryo Forebrain CulturesCalcium Influx Assay[1]
Effective Concentration 10 µMRat Brain SlicesElectrophysiology (NMDA-EPSC reduction)
Effective Concentration 10 µM-Defining non-specific binding in autoradiography
Effective Concentration 25 µMNeuronal CulturesChronic NMDA Receptor Inhibition[5]

Experimental Protocols

Protocol 1: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol provides a general framework for assessing the neuroprotective effects of this compound in primary cortical neurons.

  • Cell Plating: Plate primary cortical neurons at a suitable density on poly-D-lysine coated plates. Culture the neurons for at least 7 days in vitro (DIV) to allow for maturation and synapse formation.

  • Pre-treatment: Prepare working solutions of this compound in pre-warmed culture medium at various concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle control (medium with DMSO). Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle. Incubate for 1-2 hours.

  • Glutamate Challenge: Prepare a high-concentration stock solution of L-glutamic acid. Add glutamate to each well to a final concentration that induces significant cell death (this needs to be optimized for your culture system, typically in the range of 20-100 µM). Do not add glutamate to the negative control wells.

  • Incubation: Incubate the plates for the desired duration of the glutamate challenge (e.g., 24 hours).

  • Assessment of Cell Viability: Quantify cell viability using a standard assay such as the Lactate Dehydrogenase (LDH) assay (measuring cytotoxicity) or the MTT assay (measuring metabolic activity).

  • Data Analysis: Calculate the percentage of neuroprotection afforded by each concentration of this compound relative to the glutamate-only treated cells and the vehicle control.

Protocol 2: Calcium Imaging of NMDA Receptor Activity

This protocol outlines the use of this compound in a calcium imaging experiment to measure its inhibitory effect on NMDA-induced calcium influx.

  • Cell Preparation: Plate primary hippocampal or cortical neurons on glass coverslips suitable for imaging. Culture for 10-14 DIV.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes.

  • Baseline Recording: Place the coverslip in a recording chamber on an inverted fluorescence microscope. Perfuse with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) containing glycine (a co-agonist, e.g., 10 µM) but no Mg2+. Record the baseline fluorescence for several minutes.

  • NMDA Stimulation: Perfuse the cells with the same solution containing a sub-maximal concentration of NMDA (e.g., 20-50 µM) to induce a robust calcium influx. Record the change in fluorescence.

  • Washout: Wash out the NMDA with the baseline solution until the fluorescence returns to baseline levels.

  • This compound Incubation: Perfuse the cells with the baseline solution containing the desired concentration of this compound for 5-10 minutes.

  • NMDA Stimulation with Antagonist: While continuing to perfuse with the this compound solution, re-apply the same concentration of NMDA. Record the change in fluorescence.

  • Data Analysis: Quantify the fluorescence intensity changes before and after the application of this compound to determine the percentage of inhibition of the NMDA-induced calcium response.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Experimental Assay cluster_analysis Data Analysis plate_cells Plate Primary Neurons culture_cells Culture for 7-14 DIV plate_cells->culture_cells pretreatment Pre-treat with Ro 04-5595 HCl culture_cells->pretreatment stimulate Stimulate with NMDA/Glutamate pretreatment->stimulate record Record/Measure Response stimulate->record analyze Quantify and Analyze Data record->analyze

Caption: A generalized experimental workflow for using this compound in cell culture-based assays.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NMDA_R GluN1/GluN2B NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx nNOS nNOS Ca_influx->nNOS PI3K PI3K Ca_influx->PI3K DAPK1 DAPK1 Ca_influx->DAPK1 RasGRF1 RasGRF1 Ca_influx->RasGRF1 NO Nitric Oxide nNOS->NO Akt Akt PI3K->Akt CREB CREB Akt->CREB DAPK1->NMDA_R Apoptosis Apoptosis DAPK1->Apoptosis p38_MAPK p38 MAPK RasGRF1->p38_MAPK p38_MAPK->Apoptosis NO->CREB Caspase3 Caspase-3 Caspase3->Apoptosis Gene_expression Pro-survival Gene Expression CREB->Gene_expression Ro_04_5595 Ro 04-5595 HCl Ro_04_5595->NMDA_R Glutamate Glutamate Glutamate->NMDA_R

Caption: Simplified signaling pathway of the GluN2B-containing NMDA receptor and the inhibitory action of this compound.

References

Troubleshooting inconsistent results with Ro 04-5595 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 04-5595 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It functions as a non-competitive antagonist, meaning it does not compete with the glutamate binding site.[3] Its inhibitory action is independent of the concentration of the primary agonist, glutamate.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, the powdered form of this compound should be kept at -20°C for up to two years.[4] Stock solutions in DMSO can be stored at -80°C for up to six months, or for shorter periods of up to two weeks at 4°C.[4]

Q3: How should I prepare a stock solution of this compound?

This compound has limited solubility in water (<5.52 mg/mL) but is more soluble in DMSO (<36.83 mg/mL).[5] For most applications, it is recommended to prepare a stock solution in DMSO. Sonication may be required to fully dissolve the compound.[5]

Q4: What is the known binding affinity of this compound for the GluN2B subunit?

The binding affinity (Ki) of this compound for the GluN2B-containing NMDA receptor is approximately 31 nM.[1][2]

Troubleshooting Guide

Inconsistent or No Effect Observed in In Vitro Experiments

Q: I am not seeing the expected inhibitory effect of this compound in my cell-based assays. What could be the issue?

A: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Solubility and Stability: Ensure the compound is fully dissolved. As it has limited aqueous solubility, precipitating out of solution in your aqueous culture medium is a possibility. Prepare fresh dilutions from a DMSO stock for each experiment. It is recommended to use sonication to aid dissolution.[5] The stability of the compound in your specific experimental buffer and temperature should also be considered, although it is generally stable for short-term experiments.[6]

  • Cell Line/Neuron Type: The expression level of GluN2B-containing NMDA receptors can vary significantly between different cell lines and neuronal populations. Confirm that your experimental system expresses sufficient levels of the GluN2B subunit.

  • pH of Media: The potency of some GluN2B antagonists can be pH-dependent.[7] Ensure the pH of your culture media or experimental buffer is within the optimal range for your cells and the compound's activity.

  • Concentration and Incubation Time: You may need to optimize the concentration and incubation time of this compound for your specific experimental setup. An EC50 of 186 ± 32 nmol/L has been reported in primary cultures from chicken embryo forebrain.[6]

Variability in In Vivo Experiments

Q: My in vivo results with this compound are highly variable between animals. What are some potential causes?

A: In vivo experiments can be influenced by a multitude of factors. Here are some key areas to investigate:

  • Vehicle Preparation and Administration: The recommended vehicle for in vivo administration often includes a mixture of DMSO, PEG300, Tween 80, and saline or PBS to ensure solubility and bioavailability.[5] Inconsistent preparation of this vehicle can lead to variability in drug delivery. Ensure all components are thoroughly mixed and the final solution is clear.

  • Route of Administration and Timing: The route of administration (e.g., intraperitoneal injection) and the timing of administration relative to the experimental endpoint are critical. For example, in studies with methamphetamine-induced locomotor activity in mice, this compound was administered 30 minutes prior to the methamphetamine injection.[1]

  • Animal Strain and Metabolism: Different animal strains can have variations in drug metabolism, which can affect the effective dose and duration of action of the compound.

  • Off-Target Effects: While Ro 04-5595 is highly selective for GluN2B, a broad-spectrum screen has shown a potential for off-target binding to the mu opioid receptor.[8] Although a subsequent study indicated this did not interfere with its primary binding, it is a factor to consider, especially if your experimental model is sensitive to opioid signaling.

Unexpected Results in Western Blotting

Q: I am using this compound as a control in my Western blot experiments and am seeing unexpected bands. How can I troubleshoot this?

A: When using a pharmacological agent as a control, it is crucial to differentiate between its specific effects and any non-specific interactions.

  • Determining Non-Specific Binding: this compound has been used in autoradiography studies to determine non-specific binding of other radioligands.[9] In the context of Western blotting, if you are using it to block a primary antibody to show specificity, ensure you are using an appropriate concentration (e.g., 10 µM has been used in binding assays).[6]

  • General Western Blot Troubleshooting: Non-specific bands in Western blotting can arise from several issues unrelated to your specific compound, including:

    • Antibody Concentration: The concentration of your primary or secondary antibody may be too high.

    • Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.

    • Washing Steps: Inadequate washing can result in high background and non-specific signals.

    • A "no primary antibody" control is recommended to check for non-specific binding of the secondary antibody.[10]

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Ki (Binding Affinity) 31 nMRat Brain[1][2]
EC50 186 ± 32 nMChicken Embryo Forebrain Cultures[6]
In Vivo Dosage (mice) 5-20 mg/kg (i.p.)Methamphetamine-induced locomotor activity model[1]
In Vivo Dosage (rats) 10 mg/kg (i.p.) for 6 daysCocaine self-administration model[1]
In Vitro Concentration 10 µMElectrophysiology in rat brain slices

Experimental Protocols

In Vivo Vehicle Preparation and Administration

This protocol is a general guideline and may require optimization for your specific animal model and experimental design.

  • Prepare the Vehicle: A commonly used vehicle for in vivo administration of this compound consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[5] A typical formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.

  • Dissolve the Compound: First, dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

  • Prepare the Final Formulation: Gradually add the PEG300 to the DMSO stock solution while mixing. Then, add the Tween 80 and mix thoroughly. Finally, add the saline or PBS to reach the final desired volume and concentration. Ensure the final solution is clear and homogenous.

  • Administration: Administer the solution via the desired route (e.g., intraperitoneal injection). The volume of injection should be calculated based on the animal's weight.

Electrophysiology Protocol (Brain Slice Recording)

This protocol is adapted from studies investigating synaptic plasticity.

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover in a submerged chamber with aCSF bubbled with 95% O2 / 5% CO2 for at least 1 hour at room temperature.

  • Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Obtain whole-cell patch-clamp recordings from the neurons of interest.

  • Application of this compound: After obtaining a stable baseline recording of synaptic currents (e.g., NMDA receptor-mediated excitatory postsynaptic currents), bath-apply this compound at the desired concentration (e.g., 10 µM) and record the changes in synaptic responses.

Visualizations

Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates Ro_04_5595 Ro 04-5595 hydrochloride Ro_04_5595->NMDA_Receptor Antagonizes Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream_Signaling Initiates

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Check_Solubility Verify Compound Solubility & Stability Start->Check_Solubility Check_Solubility->Start If insoluble, re-prepare Check_Concentration Optimize Concentration & Incubation Time Check_Solubility->Check_Concentration If soluble Check_System Confirm GluN2B Expression in System Check_Concentration->Check_System Check_Vehicle Ensure Proper Vehicle Preparation (in vivo) Check_System->Check_Vehicle Consider_Off_Target Consider Potential Off-Target Effects Check_Vehicle->Consider_Off_Target Resolution Consistent Results Consider_Off_Target->Resolution

Caption: Troubleshooting workflow for inconsistent results.

References

Preventing precipitation of Ro 04-5595 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ro 04-5595 hydrochloride in solution during their experiments.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound can occur due to various factors including improper solvent selection, concentration issues, temperature fluctuations, and pH shifts. This guide provides a systematic approach to identify and resolve these issues.

Issue 1: Precipitate observed after dissolving the compound.
Potential Cause Recommended Solution
Incomplete Dissolution Ensure the solution is thoroughly mixed. Gentle warming to 37°C and sonication can aid in complete dissolution.[1] For aqueous solutions, sonication is particularly recommended.[2]
Solubility Limit Exceeded Verify that the desired concentration does not exceed the known solubility limits of this compound in the chosen solvent.
Low-Quality Solvent Use high-purity, anhydrous-grade solvents. The presence of water in organic solvents can significantly reduce the solubility of hydrochloride salts.
Issue 2: Precipitate forms during storage.
Potential Cause Recommended Solution
Improper Storage Temperature Store stock solutions at -20°C or -80°C for long-term stability.[2][3] Avoid repeated freeze-thaw cycles, which can promote precipitation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Solvent Evaporation Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the compound's concentration and potentially lead to precipitation.
Solution Instability While stable for extended periods when stored correctly, prolonged storage in solution can lead to degradation and precipitation. It is best practice to use freshly prepared solutions. In DMSO, solutions are stable for up to 2 weeks at 4°C and 6 months at -80°C.[3]
Issue 3: Precipitate forms upon dilution into aqueous buffer.
Potential Cause Recommended Solution
"Salting Out" Effect When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, the compound may precipitate due to lower solubility in the final solution. To mitigate this, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion.
pH of the Aqueous Buffer The solubility of this compound can be pH-dependent. Ensure the pH of your final aqueous solution is compatible with maintaining the compound's solubility. The optimal pH may need to be determined empirically for your specific experimental conditions.
Buffer Components Certain components of your buffer system could interact with this compound, leading to precipitation. If possible, test the solubility in a simpler buffer system first.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[4]

Q2: What are the solubility limits of this compound?

A2: The solubility limits are as follows:

  • DMSO: Soluble up to 100 mM[4] or <36.83 mg/mL.[2]

  • Water: Soluble up to 15 mM[4] or <5.52 mg/mL.[2] Sonication is recommended when preparing aqueous solutions.[2]

Q3: How should I prepare a stock solution of this compound?

A3: For a stock solution, we recommend dissolving this compound in a high-purity grade of DMSO to a concentration of 10 mM or higher, not exceeding 100 mM.[4][5][6] Ensure the compound is fully dissolved, using gentle warming (37°C) and sonication if necessary.[1]

Q4: My this compound precipitated out of my aqueous experimental solution. What can I do?

A4: First, try to redissolve the precipitate by gentle warming and sonication. If this is unsuccessful, it is likely that the concentration in your aqueous medium is too high. You may need to lower the final concentration of the compound in your experiment. When preparing the aqueous solution from a DMSO stock, ensure you are adding the stock to the aqueous buffer slowly with continuous mixing.

Q5: How should I store my this compound solutions?

A5: For long-term storage, we recommend storing stock solutions in tightly sealed vials at -20°C or -80°C.[2][3] It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Solvent Solubility Reference
DMSOup to 100 mM[4]
DMSO10 mM[5][6]
DMSO< 36.83 mg/mL (Sonication recommended)[2]
Waterup to 15 mM[4]
Water< 5.52 mg/mL (Sonication recommended)[2][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder. The molecular weight is 368.3 g/mol .[1]

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the powder is completely dissolved.

  • If necessary, gently warm the solution to 37°C in a water bath and sonicate for 5-10 minutes to ensure complete dissolution.[1]

  • Store the stock solution in aliquots at -20°C or -80°C.[2][3]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.

  • Determine the final desired concentration of the compound in your aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution dropwise. This ensures rapid mixing and minimizes the risk of precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit in the aqueous buffer has been exceeded.

Visualizations

Ro_04_5595_Troubleshooting_Workflow start Precipitate Observed dissolving During Dissolving start->dissolving storage During Storage start->storage dilution During Dilution start->dilution cause_dissolving Incomplete Dissolution or Exceeded Solubility? dissolving->cause_dissolving cause_storage Improper Temperature or Solvent Evaporation? storage->cause_storage cause_dilution Salting Out or Incorrect pH? dilution->cause_dilution solution_dissolving Warm to 37°C and Sonicate. Verify Concentration. cause_dissolving->solution_dissolving Yes solution_storage Store at -20°C or -80°C. Ensure Vial is Sealed. cause_storage->solution_storage Yes solution_dilution Add Stock Dropwise to Buffer. Check Buffer pH. cause_dilution->solution_dilution Yes

Caption: Troubleshooting workflow for this compound precipitation.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine / D-serine Glycine->NMDAR Binds to GluN1 Ro045595 Ro 04-5595 Ro045595->NMDAR Antagonist at GluN2B Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, PI3K/Akt) Ca_influx->Signaling_Cascades LTP_LTD Synaptic Plasticity (LTP/LTD) Signaling_Cascades->LTP_LTD

Caption: Ro 04-5595 action on the NMDA receptor signaling pathway.

References

Ro 04-5595 hydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 04-5595 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B (formerly NR2B) subunit.[1][2] Its primary mechanism of action is to block the ion channel of GluN2B-containing NMDA receptors, thereby inhibiting the influx of calcium ions that is normally triggered by the binding of glutamate and a co-agonist like glycine or D-serine. This selective antagonism allows for the investigation of the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, it should be stored at -80°C for up to one year.[3] For short-term use (days to weeks), the solid powder can be kept at 0-4°C in a dry, dark environment.[4]

Q3: What are the recommended solvents for dissolving this compound?

This compound has limited solubility in water (<5.52 mg/mL) and better solubility in DMSO (<36.83 mg/mL).[3] Sonication is recommended to aid dissolution in both solvents.[3] For in vivo studies, a common formulation involves dissolving the compound in DMSO and then further diluting with a mixture of PEG300, Tween 80, and saline or PBS.[3]

Q4: How can I confirm the purity of my this compound sample?

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[1] A purity of ≥98% is standard for research-grade material. Further characterization to confirm the structure can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guide

This guide addresses common issues that may be encountered during the quality control, purity assessment, and experimental use of this compound.

Quality Control and Purity Assessment Issues
Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram. - Contamination of the sample or solvent.- Degradation of the compound.- Co-elution of impurities.- Run a blank (solvent only) to check for solvent contamination.- Ensure proper storage conditions were maintained.- Optimize HPLC method (e.g., change mobile phase gradient, temperature, or column) to improve separation.[5]- Use a photodiode array (PDA) detector to assess peak purity.[5]
NMR spectrum does not match the expected structure. - Presence of residual solvent.- Impurities in the sample.- Incorrect structure provided by the supplier.- Identify and subtract residual solvent peaks.- Compare the spectrum with a reference spectrum if available.- If significant discrepancies exist, consider further purification or contact the supplier.
Mass spectrometry results show an incorrect molecular weight. - Formation of adducts (e.g., with sodium or potassium).- Fragmentation of the molecule.- Presence of impurities.- Look for common adducts in the mass spectrum.- Use a soft ionization technique (e.g., electrospray ionization) to minimize fragmentation.- Correlate with HPLC data to check for the presence of multiple components.
Experimental Issues
Problem Possible Cause(s) Recommended Solution(s)
Compound is insoluble or precipitates out of solution. - Incorrect solvent used.- Concentration is too high.- Low temperature of the solution.- Use a recommended solvent like DMSO.[3]- Gently warm the solution to 37°C and sonicate to aid dissolution.[3]- Prepare a more dilute stock solution.
Inconsistent or no biological effect in in vitro assays. - Compound Inactivity: - Degradation due to improper storage or handling. - Incorrect concentration.- Experimental System: - Low or no expression of GluN2B-containing NMDA receptors in the cell line. - Poor cell health. - Insufficient agonist (glutamate) or co-agonist (glycine/D-serine) concentration.- Assay Conditions: - Presence of Mg²⁺ in the extracellular solution at resting membrane potential can block the NMDA receptor channel.- Verify Compound Activity: - Confirm purity and integrity using HPLC. - Prepare fresh stock solutions. - Perform a dose-response curve to ensure an appropriate concentration is being used.- Validate Experimental System: - Confirm GluN2B subunit expression using Western blot or qPCR. - Ensure cells are healthy and within a suitable passage number. - Ensure adequate concentrations of both glutamate and a co-agonist are present to activate the NMDA receptor.- Optimize Assay Conditions: - For many in vitro assays, it is necessary to use a Mg²⁺-free extracellular solution or to depolarize the cells to relieve the magnesium block.
High background signal in fluorescence-based assays. - Autofluorescence of the compound.- Non-specific binding.- Run a control with the compound alone to measure its intrinsic fluorescence.- Include appropriate vehicle controls.- Optimize washing steps to reduce non-specific binding.

Quantitative Data Summary

The following table summarizes typical quality control specifications for this compound based on a sample Certificate of Analysis.[3]

Test Specification Method
Appearance White to off-white solidVisual Inspection
Purity ≥98%HPLC
Identity Consistent with structure¹H-NMR
Molecular Formula C₁₉H₂₃Cl₂NO₂-
Molecular Weight 368.3 g/mol -

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a representative method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient suitable for eluting the compound and any potential impurities (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve a small amount of this compound in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data and compare the chemical shifts, multiplicities, and integration values with a reference spectrum or the expected structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode.

    • The expected [M+H]⁺ ion for the free base of Ro 04-5595 (C₁₉H₂₂ClNO₂) is approximately 332.1412 m/z.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R GluN1 GluN2B Ion Channel Glutamate->NMDA_R:f1 Binds Glycine Glycine / D-Serine Glycine->NMDA_R:f0 Binds Ro045595 Ro 04-5595 Ro045595->NMDA_R:f1 Blocks Ca2_ion Ca²⁺ NMDA_R:f2->Ca2_ion Influx CaMKII CaMKII Ca2_ion->CaMKII Activates Signaling Downstream Signaling (e.g., LTP, LTD, Excitotoxicity) CaMKII->Signaling Leads to

Caption: Signaling pathway of the NMDA receptor and the inhibitory action of Ro 04-5595.

Experimental Workflow for Quality Control

QC_Workflow Receive Receive Ro 04-5595 Hydrochloride Visual Visual Inspection (Appearance, Labeling) Receive->Visual Prep Prepare Sample for Analysis Visual->Prep HPLC HPLC Analysis (Purity ≥98%) Prep->HPLC NMR_MS NMR & MS Analysis (Structural Confirmation) HPLC->NMR_MS Purity OK Fail QC Failed Contact Supplier HPLC->Fail Purity <98% Pass QC Passed Release for Experimental Use NMR_MS->Pass Structure Confirmed NMR_MS->Fail Structure Incorrect

Caption: A logical workflow for the quality control assessment of this compound.

References

Ro 04-5595 hydrochloride light sensitivity and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving Ro 04-5595 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored in a sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[1][2][3][4][5]

Q2: What are the recommended storage conditions for this compound in solvent?

A2: Stock solutions of this compound should be stored at -80°C for long-term stability, which can extend for up to a year. For shorter periods, such as a few weeks, storage at -20°C is also acceptable.[2][3][4]

Q3: Is this compound sensitive to light?

Q4: How can I improve the solubility of this compound?

A4: If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[1][2] Sonication is also recommended when preparing aqueous or DMSO solutions.[4]

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in water up to 15 mM and in DMSO up to 100 mM.[2]

Storage Condition Summary

For easy reference, the following table summarizes the recommended storage conditions for this compound from various suppliers.

FormStorage TemperatureDurationSource(s)
Powder-20°CUp to 3 years[3][4]
In Solvent (DMSO)-80°CUp to 1 year[4]
In Solvent (DMSO)-80°CUp to 6 months[3]
In Solvent (DMSO)4°CUp to 2 weeks[3]
Stock SolutionBelow -20°CSeveral months[2]

Troubleshooting Guide

Encountering unexpected results in your experiments? The following guide provides troubleshooting steps related to the potential degradation of this compound.

Issue 1: Diminished or No Compound Activity

  • Potential Cause: Compound degradation due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound (both powder and solutions) has been stored at the recommended temperatures and protected from light.

    • Prepare Fresh Stock Solution: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the powder.

    • Use a New Aliquot: If using a multi-use stock solution, try a fresh, previously unopened aliquot.

    • Confirm Concentration: Re-verify the concentration of your stock solution.

Issue 2: Precipitate Formation in Solution

  • Potential Cause: Poor solubility or compound degradation.

  • Troubleshooting Steps:

    • Aid Dissolution: Gently warm the solution and use sonication as described in the FAQs.

    • Check Solvent Quality: Ensure the solvent used is of high purity and anhydrous if necessary.

    • Prepare a More Dilute Solution: If the concentration is high, try preparing a more dilute stock solution.

Experimental Workflow & Troubleshooting Diagrams

The following diagrams illustrate the recommended workflow for handling and storing this compound and a troubleshooting decision tree for unexpected experimental outcomes.

G cluster_0 Receiving and Storage cluster_1 Solution Preparation and Use cluster_2 Solution Storage cluster_3 Best Practices Receive Receive Ro 04-5595 HCl StorePowder Store Powder at -20°C in a cool, dry, dark place Receive->StorePowder PrepSolution Prepare Stock Solution (e.g., in DMSO or Water) StorePowder->PrepSolution UseInExp Use in Experiment PrepSolution->UseInExp ShortTerm Short-term Storage (up to 2 weeks) Store at 4°C PrepSolution->ShortTerm Short-term need LongTerm Long-term Storage (months to a year) Store at -80°C PrepSolution->LongTerm Long-term need Protect Protect from Light PrepSolution->Protect Aliquot Aliquot Stock Solution to minimize freeze-thaw cycles LongTerm->Aliquot

Caption: Recommended workflow for handling this compound.

G Start Unexpected Experimental Results CheckStorage Were storage recommendations followed (temp, light, duration)? Start->CheckStorage CheckPrep Was the solution prepared correctly (solvent, concentration, dissolution)? CheckStorage->CheckPrep Yes NewStock Prepare a fresh stock solution from powder. CheckStorage->NewStock No CheckFreezeThaw Has the stock solution undergone multiple freeze-thaw cycles? CheckPrep->CheckFreezeThaw Yes RePrep Re-prepare the solution, ensuring complete dissolution. CheckPrep->RePrep No NewAliquot Use a new, unopened aliquot. CheckFreezeThaw->NewAliquot Yes OtherFactors Consider other experimental variables. CheckFreezeThaw->OtherFactors No NewStock->OtherFactors NewAliquot->OtherFactors RePrep->OtherFactors

Caption: Troubleshooting decision tree for this compound.

References

Best practices for handling and weighing Ro 04-5595 hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and weighing Ro 04-5595 hydrochloride powder. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist for the GluN2B (formerly NR2B) subunit of N-methyl-D-aspartate (NMDA) receptors, with a high binding affinity (Ki = 31 nM).[1][2][3] It is a valuable tool for studying the role of GluN2B-containing NMDA receptors in various neurological processes.

Q2: What are the recommended storage conditions for this compound powder?

A2: To ensure the stability and longevity of the compound, this compound powder should be stored desiccated at +4°C.[1] For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to 3 years.[4]

Q3: What are the solubility characteristics of this compound?

A3: The solubility of this compound can vary depending on the solvent. It is soluble in DMSO and water. For optimal dissolution, sonication is recommended.[4]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to use either DMSO or water. Due to the fine nature of the powder, it is advisable to weigh the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.

Q5: Is this compound considered a hazardous substance?

Troubleshooting Guides

Weighing and Handling Issues
Issue Potential Cause Recommended Solution
Inaccurate or fluctuating balance readings Static electricity on the weighing vessel or powder.Use an anti-static weighing dish or an ionizer. Ensure the balance is properly grounded.
Air drafts in the weighing area.Use a draft shield on the analytical balance. If weighing in a fume hood, minimize airflow during the measurement.
Temperature difference between the compound and the balance.Allow the vial of this compound to equilibrate to room temperature before weighing.
Difficulty in transferring the weighed powder Powder adheres to the weighing paper or spatula.Use anti-static weighing paper or a weighing funnel. Alternatively, dissolve the compound directly in the weighing vessel and transfer the solution.
Observed clumping of the powder Potential moisture absorption (hygroscopicity).Store the compound in a desiccator. Handle the powder quickly in a low-humidity environment if possible.
Solubility and Solution Preparation Issues
Issue Potential Cause Recommended Solution
Compound does not fully dissolve Insufficient solvent volume or agitation.Increase the solvent volume, vortex the solution, and use sonication to aid dissolution.[4]
The concentration exceeds the solubility limit in the chosen solvent.Refer to the solubility data to ensure you are within the acceptable concentration range. Consider using a different solvent if necessary.
Precipitation observed in the stock solution upon storage Improper storage temperature.Store stock solutions at -20°C or -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles.
Solution has become supersaturated.Gently warm the solution and vortex to redissolve the precipitate before use. Ensure the solution is clear before making further dilutions.

Data Presentation

Physical and Chemical Properties
PropertyValueSource
Molecular Weight 368.3 g/mol [1][6]
Formula C₁₉H₂₂ClNO₂・HCl[1]
CAS Number 64047-73-0[5]
Purity ≥98% (HPLC)[1]
Solubility Data
SolventSolubilityRecommendationsSource
Water <5.52 mg/mLSonication is recommended[4]
DMSO <36.83 mg/mLSonication is recommended[4]
Storage Recommendations
ConditionDurationSource
Powder at -20°C 3 years[4]
In Solvent at -80°C 1 year[4]
Desiccate at +4°C Short-term[1]

Experimental Protocols

Detailed Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

    • Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Weighing:

    • Place a sterile, anti-static microcentrifuge tube on a calibrated analytical balance and tare.

    • Carefully add the desired amount of this compound powder to the tube. For a 10 mM stock solution, you will need 3.683 mg for 1 mL of DMSO.

    • Record the exact weight of the powder.

  • Dissolution:

    • Add the appropriate volume of high-purity DMSO to the microcentrifuge tube containing the weighed powder.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Storage:

    • Once the powder is fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Release Release Glutamate Glutamate Release->Glutamate NMDA_Receptor NMDA Receptor (GluN2B Subunit) Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Signaling Ca_Influx->Downstream Glutamate->NMDA_Receptor Binds Ro_04_5595 Ro 04-5595 hydrochloride Ro_04_5595->NMDA_Receptor Blocks

Caption: Antagonistic action of Ro 04-5595 at the NMDA receptor.

Experimental Workflow for Weighing and Solution Preparation

Weighing_Workflow start Start equilibrate Equilibrate vial to room temperature start->equilibrate ppe Wear appropriate PPE (gloves, lab coat, safety glasses) equilibrate->ppe weigh Weigh powder on calibrated analytical balance ppe->weigh add_solvent Add appropriate volume of solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex and sonicate until fully dissolved add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for weighing and preparing this compound solution.

Logical Relationship for Troubleshooting Weighing Inaccuracies

Troubleshooting_Weighing issue Issue: Inaccurate Reading Potential Causes cause1 Static Electricity Solution: Use anti-static weigh boat or ionizer issue:f1->cause1:f0 cause2 Air Drafts Solution: Use draft shield issue:f1->cause2:f0 cause3 Temperature Instability Solution: Equilibrate compound to room temp issue:f1->cause3:f0

References

Validation & Comparative

A Comparative Guide to GluN2B Antagonism: Ro 04-5595 Hydrochloride vs. Ifenprodil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Ro 04-5595 hydrochloride and Ifenprodil, two prominent antagonists of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document synthesizes key experimental data on their binding affinity, selectivity, potency, and pharmacokinetic profiles to assist researchers in selecting the appropriate tool for their specific experimental needs.

Introduction

The GluN2B subunit of the NMDA receptor is a critical component in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, making it a key target for drug development. Both this compound and Ifenprodil are widely used as selective antagonists to probe the function of GluN2B-containing NMDA receptors. However, they exhibit distinct pharmacological profiles that are important to consider for experimental design and interpretation of results. Ifenprodil, the prototypical GluN2B antagonist, is known for its off-target activities, while Ro 04-5595 is a structurally distinct compound with a purportedly more selective profile.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Ifenprodil, compiled from various in vitro and in vivo studies.

Table 1: Binding Affinity and Potency at GluN2B

CompoundParameterValueSpecies/Assay Condition
This compound Ki31 nM[1][2][3][4]Rat brain membranes, [3H]Ro 25-6981 as radioligand
Ki2 nM[5]Rat brain slices, relative to [3H]ifenprodil
EC50186 ± 32 nM[6]Inhibition of calcium influx in chicken embryo forebrain cultures
Ifenprodil Ki5.8 nM ((1R,2R)-isomer)GluN2B-NMDA receptors
IC50223 nM ((1R,2R)-isomer)Two-electrode voltage clamp
IC50100 ± 40 nMInhibition of calcium influx in chicken embryo forebrain cultures
IC5072 ± 8 nMDiheteromeric GluN1/GluN2B receptors
IC500.34 µM[7]NR1A/NR2B receptors

Table 2: Selectivity Profile

CompoundTargetKi / IC50Fold Selectivity (GluN2B vs. Target)
This compound GluN2A>10,000 nM[8]>322
GluN2C>10,000 nM[8]>322
GluN2D>10,000 nM[8]>322
Ifenprodil GluN2A146 µM[7]~429 (based on IC50)
α1-Adrenergic Receptor~200-500 nM~0.6-1.5 (less selective)
σ1 Receptor~100-300 nM~1-3 (less selective)
σ2 ReceptorHigh Affinity (Kd = 5.09 ± 0.30 nM for [3H]ifenprodil)[9]N/A

Table 3: Pharmacokinetic Parameters

CompoundParameterValueSpeciesNotes
This compound Uptake/WashoutRapidRatBased on PET imaging studies.[10] Specific half-life and bioavailability data are not readily available.
Ifenprodil Half-life (t1/2)~2 hoursHumanFollowing intravenous infusion.[11]
ClearanceHighHumanUndergoes rapid biotransformation.[3][11]
Blood-Brain BarrierPenetrantCat, RatHas been shown to cross the BBB and exert neuroprotective effects.[12]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Ro 04-5595 and Ifenprodil for the GluN2B subunit.

Methodology (General Protocol):

  • Membrane Preparation: Whole brains or specific brain regions (e.g., cortex, hippocampus) from rodents are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The final pellet is resuspended in the assay buffer.

  • Competition Binding Assay: A fixed concentration of a radiolabeled ligand selective for the GluN2B subunit (e.g., [3H]Ro 25-6981 or [3H]ifenprodil) is incubated with the prepared membranes.

  • Increasing concentrations of the unlabeled competitor drug (Ro 04-5595 or Ifenprodil) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional inhibition (IC50) of NMDA receptor currents by Ro 04-5595 and Ifenprodil.

Methodology (General Protocol):

  • Cell Preparation: Neurons from primary cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2B) are used.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is used as the recording electrode. The cells are bathed in an external solution containing ions that mimic the extracellular environment.

  • Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed. A brief suction pulse is then applied to rupture the membrane patch under the pipette tip, establishing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential of the cell is clamped at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.

  • NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine) to the cell.

  • Drug Application: Ro 04-5595 or Ifenprodil is applied at various concentrations to the external solution, and the resulting inhibition of the NMDA-evoked currents is measured.

  • Data Analysis: The peak amplitude of the NMDA-evoked current is measured before and after the application of the antagonist. A concentration-response curve is generated by plotting the percentage of inhibition against the drug concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Mandatory Visualization

GluN2B Signaling Pathway

GluN2B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor:GluN2B binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor:GluN1 binds Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx opens channel PSD95 PSD-95 NMDA_Receptor:GluN2B->PSD95 binds to C-terminus nNOS nNOS Ca2_influx->nNOS activates CaMKII CaMKII Ca2_influx->CaMKII activates PSD95->nNOS scaffolds NO Nitric Oxide (NO) nNOS->NO produces Downstream Downstream Signaling (Synaptic Plasticity, Gene Expression) NO->Downstream CaMKII->Downstream Ro_04_5595 Ro 04-5595 Ro_04_5595->NMDA_Receptor:GluN2B blocks Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor:GluN2B blocks

Caption: GluN2B receptor signaling cascade and points of antagonism.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Membrane Preparation (e.g., from rat brain) start->prep incubate Incubation: Membranes + Radioligand + Competitor (Ro 04-5595 or Ifenprodil) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Washing (Removes non-specific binding) filter->wash count Scintillation Counting (Quantifies bound radioactivity) wash->count analyze Data Analysis (Determine IC₅₀ and Kᵢ) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Selectivity Profile

Selectivity_Profile cluster_Ro045595 Ro 04-5595 cluster_Ifenprodil Ifenprodil Ro_GluN2B GluN2B (High Affinity) Ro_Other Other Receptors (Low Affinity) Ifen_GluN2B GluN2B (High Affinity) Ifen_OffTarget α₁-Adrenergic, Sigma (Moderate to High Affinity) Ifen_GluN2A GluN2A (Low Affinity) Ro_04_5595_label High Selectivity cluster_Ro045595 cluster_Ro045595 Ifenprodil_label Moderate Selectivity cluster_Ifenprodil cluster_Ifenprodil

Caption: Comparative selectivity of Ro 04-5595 and Ifenprodil.

Conclusion

In terms of pharmacokinetics, Ifenprodil is characterized by rapid metabolism, which may limit its in vivo applications requiring sustained target engagement. Ro 04-5595 shows rapid brain uptake and washout, suggesting it may be suitable for studies requiring acute and transient GluN2B blockade.

The choice between Ro 04-5595 and Ifenprodil will ultimately depend on the specific requirements of the research. For studies demanding high selectivity for the GluN2B subunit and minimal confounds from off-target effects, Ro 04-5595 may be the more appropriate choice. However, Ifenprodil remains a valuable and widely characterized tool, and its off-target effects can be controlled for with appropriate experimental design. Researchers are encouraged to carefully consider the data presented in this guide to make an informed decision for their investigations into the role of GluN2B in health and disease.

References

Comparative Analysis of GluN2B-Selective NMDA Receptor Antagonists: Ro 04-5595 and CP-101,606

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two prominent research compounds, Ro 04-5595 and CP-101,606 (also known as Traxoprodil), both of which are selective antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals investigating glutamatergic neurotransmission and its role in neurological and psychiatric disorders.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. The receptor is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition, particularly the presence of the GluN2B subunit, dictates many of the receptor's biophysical and pharmacological properties. Dysregulation of GluN2B-containing NMDA receptors has been implicated in a range of CNS disorders, including ischemic stroke, neuropathic pain, and depression, making them a key target for therapeutic intervention.

Ro 04-5595 and CP-101,606 are non-competitive antagonists that selectively target the GluN2B subunit, offering a more refined pharmacological tool compared to non-selective NMDA receptor blockers, which are often associated with significant side effects. This guide presents a side-by-side comparison of their performance based on available experimental data, details the experimental protocols used for their characterization, and provides visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for Ro 04-5595 and CP-101,606, compiled from various in vitro and in vivo studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus values should be interpreted with consideration of the different methodologies employed.

ParameterRo 04-5595CP-101,606 (Traxoprodil)Reference
Binding Affinity (Rank Order) Lower AffinityHigher Affinity[1][2][3][4][5]
Binding Affinity (Ki) ~2 nM (relative to [3H]ifenprodil)Not explicitly stated in a direct comparative study with Ro 04-5595[6]
Functional Potency (IC50) ~186 ± 32 nmol/L (Calcium Influx Assay)11 nM and 35 nM (Glutamate-induced toxicity in hippocampal neurons)[7]
In Vivo Efficacy (Neuroprotection) Demonstrated neuroprotective effects in models of cocaine self-administration.Demonstrated neuroprotective effects in models of traumatic brain injury and stroke.[8][4]
In Vivo Efficacy (Pain) Limited direct comparative data available.Shown to be effective in animal models of neuropathic pain.[5]
Clinical Development Primarily a research tool.Investigated in clinical trials for traumatic brain injury and depression, but development was halted.[7]

Mechanism of Action and Signaling Pathway

Both Ro 04-5595 and CP-101,606 act as negative allosteric modulators of the NMDA receptor by binding to a site on the GluN2B subunit. This binding reduces the channel's open probability and decreases calcium influx in response to glutamate and glycine binding. The downstream signaling cascades affected by the blockade of GluN2B-containing NMDA receptors are complex and cell-type specific, but generally involve the modulation of pathways related to synaptic plasticity and cell survival.

NMDA_Receptor_Signaling cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Allows Glutamate_Glycine Glutamate / Glycine Glutamate_Glycine->NMDA_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., CaMKII, ERK, CREB) Ca_influx->Downstream_Signaling Activates Ro_CP Ro 04-5595 / CP-101,606 Ro_CP->NMDA_Receptor Inhibits Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Cell_Survival_Death Cell Survival / Death Downstream_Signaling->Cell_Survival_Death

GluN2B-NMDA Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize and compare GluN2B antagonists like Ro 04-5595 and CP-101,606.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the compounds to the GluN2B receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of Ro 04-5595 and CP-101,606 for the GluN2B subunit.

  • Materials:

    • Rat brain tissue (typically cortex or hippocampus, rich in GluN2B).

    • Radioligand: [³H]Ro 25-6981, a high-affinity GluN2B selective antagonist.

    • Test compounds: Ro 04-5595 and CP-101,606 at various concentrations.

    • Non-specific binding control: A high concentration of a non-labeled GluN2B antagonist (e.g., unlabeled Ro 25-6981).

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Repeat the wash step.

    • Incubation: In a multi-well plate, incubate the brain membranes with a fixed concentration of [³H]Ro 25-6981 and varying concentrations of the test compound (Ro 04-5595 or CP-101,606). Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled antagonist).

    • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Patch-Clamp)

This technique measures the effect of the compounds on the electrical currents mediated by NMDA receptors in individual neurons.

  • Objective: To determine the functional inhibitory potency (IC50) and mechanism of action of Ro 04-5595 and CP-101,606 on NMDA receptor currents.

  • Materials:

    • Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

    • Glass micropipettes.

    • Extracellular and intracellular recording solutions.

    • NMDA receptor agonists (NMDA and glycine).

    • Test compounds: Ro 04-5595 and CP-101,606.

  • Procedure:

    • Cell Preparation: Prepare cultured neurons or acute brain slices.

    • Recording: Obtain a whole-cell patch-clamp recording from a neuron.

    • Elicit Currents: Apply NMDA and glycine to the bath to evoke NMDA receptor-mediated currents.

    • Compound Application: Apply varying concentrations of Ro 04-5595 or CP-101,606 to the bath and measure the resulting inhibition of the NMDA-evoked current.

    • Data Analysis: Plot the percentage of current inhibition against the log concentration of the compound to determine the IC50. Analyze the voltage-dependency of the block to further characterize the mechanism of action.

In Vivo Model of Focal Cerebral Ischemia (Stroke)

This animal model is used to assess the neuroprotective effects of the compounds.

  • Objective: To evaluate the ability of Ro 04-5595 and CP-101,606 to reduce brain damage and improve neurological outcome after a stroke.

  • Materials:

    • Rodents (e.g., rats or mice).

    • Anesthetics.

    • Surgical instruments for middle cerebral artery occlusion (MCAO).

    • Test compounds: Ro 04-5595 and CP-101,606 formulated for in vivo administration (e.g., intravenous or intraperitoneal).

    • TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement.

    • Neurological scoring system.

  • Procedure:

    • Induction of Ischemia: Anesthetize the animal and induce focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for a defined period (e.g., 90 minutes).

    • Compound Administration: Administer the test compound or vehicle at a specific time point relative to the ischemic insult (e.g., during occlusion or at the onset of reperfusion).

    • Reperfusion: After the occlusion period, restore blood flow to the brain (reperfusion).

    • Neurological Assessment: At various time points after surgery (e.g., 24 and 48 hours), assess the neurological deficits using a standardized scoring system.

    • Infarct Volume Measurement: At the end of the experiment, euthanize the animal, remove the brain, and slice it. Stain the brain slices with TTC, which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.

    • Data Analysis: Compare the infarct volumes and neurological scores between the vehicle-treated and compound-treated groups to determine the neuroprotective efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel NMDA receptor antagonist.

Experimental_Workflow cluster_planning Phase 1: Initial Screening cluster_invitro Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Evaluation Target_Identification Target Identification (GluN2B Subunit) Compound_Synthesis Compound Synthesis (Ro 04-5595 / CP-101,606) Target_Identification->Compound_Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Electrophysiology Electrophysiology (Determine IC50, Mechanism) Binding_Assay->Electrophysiology Promising Compounds Functional_Assay Functional Cell-Based Assay (e.g., Calcium Imaging) Electrophysiology->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Lead Candidates Efficacy_Models Animal Models of Disease (e.g., Stroke, Pain) PK_PD->Efficacy_Models Safety_Toxicology Safety & Toxicology Efficacy_Models->Safety_Toxicology

In Vitro Characterization Workflow

Conclusion

Ro 04-5595 and CP-101,606 are valuable pharmacological tools for investigating the role of GluN2B-containing NMDA receptors in health and disease. Based on the available data, CP-101,606 appears to exhibit a higher binding affinity for the GluN2B subunit compared to Ro 04-5595. Both compounds have demonstrated neuroprotective effects in preclinical models, although CP-101,606 has been more extensively studied in the context of acute brain injury and has progressed to clinical trials.

The choice between these two compounds for a specific research application will depend on the experimental context, including the desired potency, the specific animal model being used, and the intended route of administration. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of these and other novel GluN2B-selective antagonists. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative performance.

References

A Comparative Analysis of GluN2B Antagonists: Ro 25-6981 versus Ro 04-5595

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selective antagonism of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor represents a significant therapeutic target for a variety of neurological disorders. This guide provides a detailed comparison of two prominent GluN2B antagonists, Ro 25-6981 and Ro 04-5595, focusing on their potency, selectivity, and reported in vivo activity, supported by experimental data and methodologies.

Overview of Ro 25-6981 and Ro 04-5595

Both Ro 25-6981 and Ro 04-5595 are selective antagonists of the GluN2B subunit of the NMDA receptor, which is critically involved in synaptic plasticity, learning, and memory. Dysregulation of GluN2B-containing NMDA receptors has been implicated in various neurological and psychiatric conditions, making selective antagonists valuable tools for research and potential therapeutic agents.

Ro 25-6981 is a potent and highly selective, activity-dependent blocker of NMDA receptors that contain the GluN2B subunit.[1][2] It has demonstrated neuroprotective, anticonvulsant, and anti-parkinsonian effects in various preclinical models.[3][4][5] Ro 04-5595 is also a selective antagonist for GluN2B-containing NMDA receptors and has been utilized in studies investigating synaptic plasticity and substance abuse disorders.[6][7]

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data for Ro 25-6981 and Ro 04-5595, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Potency and Selectivity

CompoundAssay TypeTargetIC50 / Ki / EC50SelectivityReference
Ro 25-6981 Radioligand Binding ([³H]MK-801)GluN1C/GluN2BIC50: 9 nM (0.009 µM)>5000-fold vs. GluN2A[1][2][8]
Radioligand Binding ([³H]MK-801)GluN1C/GluN2AIC50: 52 µM[1][2][8]
Calcium Influx InhibitionGluN2B-containing NMDARsEC50: 60 ± 30 nM[9][10]
Ro 04-5595 Radioligand BindingGluN2B-containing NMDARsKi: 31 nMSelective for GluN2B[6][11]
Calcium Influx InhibitionGluN2B-containing NMDARsEC50: 186 ± 32 nM[9][10]

Table 2: In Vivo Activity

CompoundAnimal ModelEffectDosageReference
Ro 25-6981 Rat model of Parkinson's disease (6-OHDA lesioned)Induced contraversive rotations (antiparkinsonian activity)0.39-12.5 mg/kg, i.p.[5]
Infantile rat model of seizures (PTZ-induced)Effective against seizures, suppressing the tonic phase1, 3, and 10 mg/kg[4]
Rat model of incisional painSignificant analgesic effects and attenuated postoperative hyperalgesia800 µg, intrathecal[5]
Ro 04-5595 Mouse model of methamphetamine-induced locomotor stimulationDose-dependently decreased locomotor activity5-20 mg/kg, i.p.[6][12]
Rat model of cocaine self-administrationReduced AMPA to NMDA ratio in the ovBNST10 mg/kg, i.p. for 6 days[6][7]

Based on the available data, Ro 25-6981 demonstrates higher potency in in vitro assays compared to Ro 04-5595. Specifically, in a direct comparison using a calcium influx inhibition assay, Ro 25-6981 had an EC50 of 60 nM, while Ro 04-5595 had an EC50 of 186 nM.[9][10] Furthermore, Ro 25-6981 exhibits exceptional selectivity for GluN2B over GluN2A-containing receptors.[1][2][8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the GluN2B signaling pathway and a typical experimental workflow for evaluating GluN2B antagonists.

GluN2B_Signaling_Pathway Glutamate Glutamate NMDA_Receptor GluN1/GluN2B NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Opens PSD95 PSD95 NMDA_Receptor->PSD95 Binds to CaM Calmodulin (CaM) Ca_influx->CaM Activates mTOR_pathway mTOR Pathway Ca_influx->mTOR_pathway Modulates CaMKII CaMKII CaM->CaMKII Activates nNOS nNOS CaM->nNOS Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity PSD95->nNOS Scaffolds NO_production NO Production nNOS->NO_production Neuronal_Survival_Death Neuronal Survival/Death NO_production->Neuronal_Survival_Death mTOR_pathway->Synaptic_Plasticity Ro_compounds Ro 25-6981 Ro 04-5595 Ro_compounds->NMDA_Receptor Inhibit

Caption: GluN2B NMDA receptor signaling cascade.

Experimental_Workflow start Start: Compound Selection (Ro 25-6981 / Ro 04-5595) invitro In Vitro Characterization start->invitro binding_assay Radioligand Binding Assay (Determine Ki/IC50) invitro->binding_assay electrophysiology Electrophysiology (e.g., Patch Clamp on oocytes) invitro->electrophysiology functional_assay Functional Assay (e.g., Ca²⁺ influx) invitro->functional_assay invivo In Vivo Evaluation binding_assay->invivo electrophysiology->invivo functional_assay->invivo pk_studies Pharmacokinetic Studies (Brain Penetration, Half-life) invivo->pk_studies behavioral_models Behavioral Models (e.g., Seizure, Pain, Locomotion) invivo->behavioral_models end End: Comparative Analysis (Potency, Selectivity, Efficacy) pk_studies->end behavioral_models->end

Caption: Workflow for evaluating GluN2B antagonists.

Key Experimental Protocols

Below are generalized methodologies for the key experiments cited in the comparison.

Radioligand Binding Assay (for IC50/Ki determination)

This assay measures the ability of a test compound (e.g., Ro 25-6981) to displace a radiolabeled ligand (e.g., [³H]MK-801) from the NMDA receptor.

  • Tissue Preparation: Membranes are prepared from a brain region rich in the target receptor, such as the rat forebrain.

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This can be converted to an inhibition constant (Ki).[8]

Electrophysiology on Xenopus Oocytes (for selectivity determination)

This technique allows for the functional characterization of specific NMDA receptor subunit combinations.

  • Expression: Xenopus oocytes are injected with cRNAs encoding for specific NMDA receptor subunits (e.g., GluN1C and GluN2B, or GluN1C and GluN2A).

  • Recording: Two-electrode voltage-clamp recordings are used to measure the ion currents elicited by the application of NMDA and glycine.

  • Antagonist Application: The antagonist (e.g., Ro 25-6981) is applied at various concentrations, and the inhibition of the NMDA-induced current is measured.

  • Data Analysis: Concentration-response curves are generated to calculate the IC50 value for each subunit combination, allowing for the determination of selectivity.[8]

In Vivo Models (e.g., Methamphetamine-Induced Locomotor Activity)

Animal models are crucial for assessing the physiological and potential therapeutic effects of the compounds.

  • Acclimation: Mice are acclimated to the testing environment (e.g., open-field arena).

  • Compound Administration: Animals are pre-treated with the GluN2B antagonist (e.g., Ro 04-5595 at various doses) or a vehicle control via intraperitoneal (i.p.) injection.

  • Stimulant Administration: After a set pre-treatment time (e.g., 30 minutes), mice are injected with methamphetamine (MA) or saline.

  • Behavioral Recording: Locomotor activity (e.g., distance traveled) is recorded for a specified duration using an automated tracking system.

  • Data Analysis: The locomotor activity of the antagonist-treated groups is compared to the vehicle-treated group to determine if the compound can inhibit the MA-induced hyperlocomotion.[12]

Conclusion

Both Ro 25-6981 and Ro 04-5595 are effective and selective antagonists of GluN2B-containing NMDA receptors. However, the available data suggests that Ro 25-6981 is the more potent and selective of the two compounds. Its significantly lower IC50 value for GluN2B and its greater than 5000-fold selectivity over GluN2A make it a superior tool for studies requiring a highly specific blockade of GluN2B-mediated signaling.[1][2][8]

The choice between these two antagonists will ultimately depend on the specific requirements of the experiment. For studies demanding the highest potency and selectivity to isolate GluN2B-specific effects, Ro 25-6981 is the better choice. Ro 04-5595 remains a valuable and well-characterized tool, particularly in in vivo studies where its pharmacokinetic properties have been established.[7][13][14] Researchers should consider the specific experimental context, including the required potency, desired in vivo exposure, and the specific scientific question being addressed when selecting the appropriate GluN2B antagonist.

References

Validating the Selectivity of Ro 04-5595 Hydrochloride In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in neuroscience and drug development, the precise characterization of pharmacological tools is paramount. This guide provides a comprehensive in vitro comparison of Ro 04-5595 hydrochloride, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, against other notable GluN2B antagonists. By presenting objective experimental data, detailed protocols, and clear visual representations of pathways and workflows, this document serves as a critical resource for evaluating the selectivity and potential applications of this compound.

Comparative Selectivity Profile

This compound demonstrates high affinity for the GluN2B subunit of the NMDA receptor, with a reported inhibition constant (Ki) of 31 nM.[1][2] Its selectivity is a key attribute, distinguishing it from broader-spectrum NMDA receptor antagonists. To contextualize its performance, the following tables summarize its binding affinity and functional potency alongside other well-characterized GluN2B-selective antagonists.

Table 1: Comparative Potency of GluN2B Antagonists in a Functional Calcium Influx Assay

This table presents the half-maximal effective concentration (EC50) values for the inhibition of NMDA-induced calcium influx in primary cultures of chicken embryo forebrain, which endogenously express GluN2B-containing NMDA receptors.[1][3]

CompoundEC50 (nmol/L)
EVT-10122 ± 8
Ro 25-698160 ± 30
Ifenprodil100 ± 40
Ro 04-5595 186 ± 32
Eliprodil1300 ± 700

Table 2: Selectivity Profile of this compound Against a Panel of Off-Targets

To assess its broader selectivity, Ro 04-5595 was screened against a panel of 44 receptors, transporters, and ion channels at a concentration of 10 µM. The table below lists the targets with the most significant inhibition, with corresponding Ki values determined for those showing greater than 50% inhibition.[4]

TargetInhibition at 10 µM (%)Ki (nM)
NMDA Receptor (GluN2B) - 20 ± 3
Sigma-1 Receptor681,200
Sigma-2 Receptor552,300
Adrenergic α2A Receptor48> 10,000
Serotonin 5-HT2A Receptor45> 10,000

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay, a standard method to determine the in vitro binding affinity of compounds to the GluN2B subunit of the NMDA receptor.

Protocol: In Vitro Competitive Radioligand Binding Assay for GluN2B Receptors

1. Materials and Reagents:

  • Membrane Preparation: Rat brain cortical membranes or membranes from cell lines stably expressing human GluN1/GluN2B receptors.
  • Radioligand: [3H]Ifenprodil or [3H]Ro 25-6981 (specific activity ~50-80 Ci/mmol).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Test Compounds: this compound and other comparators, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
  • Non-specific Binding Control: A high concentration of a known GluN2B antagonist (e.g., 10 µM Ro 04-5595 or unlabeled Ifenprodil).
  • Scintillation Cocktail
  • Glass Fiber Filters (e.g., Whatman GF/B).
  • 96-well Plates
  • Filtration Apparatus
  • Liquid Scintillation Counter

2. Membrane Preparation:

  • Homogenize fresh or frozen rat cerebral cortex in ice-cold assay buffer.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
  • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).
  • Store membrane aliquots at -80°C until use.

3. Assay Procedure:

  • In a 96-well plate, combine the following in a final volume of 250 µL:
  • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
  • 50 µL of serially diluted test compound or vehicle.
  • 50 µL of radioligand (e.g., [3H]Ifenprodil at a final concentration of 2-5 nM).
  • 100 µL of membrane preparation (containing 25-50 µg of protein).
  • Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
  • Wash the filters rapidly three times with 3 mL of ice-cold assay buffer.
  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for at least 4 hours.
  • Measure the radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Molecular Landscape

To better understand the context of this compound's activity, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for selectivity validation.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2B GluN1 NMDA Receptor Glutamate->NMDAR:glu Binds Glycine Glycine/D-Serine Glycine->NMDAR:gly Binds Ro045595 Ro 04-5595 (Antagonist) Ro045595->NMDAR:glu Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates

Caption: NMDA receptor activation and inhibition.

Caption: In vitro selectivity validation workflow.

References

Ro 04-5595: A Comparative Guide to its Cross-Reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of Ro 04-5595, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and its suitability for studies targeting the GluN2B receptor.

Overview of Ro 04-5595

Ro 04-5595 is a potent and selective antagonist of NMDA receptors containing the GluN2B subunit.[1][2] It is widely utilized in neuroscience research to investigate the physiological and pathological roles of this specific NMDA receptor subtype. Understanding its interaction with other neurotransmitter receptors is crucial for the accurate interpretation of experimental results.

Binding Affinity and Selectivity

Ro 04-5595 exhibits high affinity for the GluN2B subunit of the NMDA receptor. Multiple studies have reported a dissociation constant (Ki) of approximately 31 nM for its binding to this target.[1][3][4]

A broad-spectrum screening study was conducted to assess the selectivity of Ro 04-5595 against a wide array of other brain receptors, transporters, and ion channels. In this primary assay, the compound was tested at a concentration of 10 μM. The results demonstrated a high degree of selectivity, with Ro 04-5595 showing no significant binding to the majority of off-target sites.[5]

The one notable exception was a moderate affinity for the mu-opioid receptor (MOR), with a reported Ki of 66 nM.[5] However, in a subsequent functional assay, the MOR antagonist naloxone (at a concentration of 1 μM) did not inhibit the binding of radiolabeled Ro 04-5595, suggesting that the initial finding may not be functionally relevant in a physiological context.[5] Further investigations also ruled out significant cross-reactivity with opioid receptors and dopamine reuptake sites.[5]

The following table summarizes the known binding affinities of Ro 04-5595.

Receptor/TargetLigandKi (nM)SpeciesAssay TypeReference
NMDA Receptor (GluN2B subunit)Ro 04-559531RatRadioligand Binding[1][3][4]
Mu-Opioid Receptor (MOR)Ro 04-559566Not SpecifiedRadioligand Binding[5]
Broad panel of other brain receptors, transporters, and ion channelsRo 04-5595>10,000Not SpecifiedRadioligand Binding[5]

Functional Activity

In addition to binding affinity, functional assays provide valuable insights into the cross-reactivity of a compound. A study utilizing primary cultures of chicken embryo forebrain demonstrated that Ro 04-5595 inhibits calcium influx through NMDA receptors with an EC50 of 186 ± 32 nM.[6] This further confirms its antagonistic activity at its primary target.

Experimental Protocols

Radioligand Binding Assays

Detailed methodologies for determining the binding affinity of Ro 04-5595 are crucial for reproducing and validating these findings. A common approach involves competitive binding assays.

Objective: To determine the binding affinity (Ki) of Ro 04-5595 for a specific receptor.

General Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for GluN2B) in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors of interest.

  • Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]Ro 25-6981 for GluN2B).

  • Competition: Add increasing concentrations of the unlabeled test compound (Ro 04-5595) to the incubation mixture.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Broad-Spectrum Receptor Screening

Objective: To assess the selectivity of a compound against a large panel of receptors, transporters, and ion channels.

General Protocol:

  • Primary Screen: The test compound (Ro 04-5595) is screened at a single high concentration (e.g., 10 μM) in a battery of radioligand binding assays for a wide range of targets.

  • Hit Identification: Targets where the compound causes significant inhibition (e.g., >50%) of radioligand binding are identified as "hits."

  • Concentration-Response Curves: For the identified hits, full concentration-response curves are generated to determine the IC50 and subsequently the Ki values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the NMDA receptor, the primary target of Ro 04-5595, and a typical experimental workflow for assessing receptor cross-reactivity.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2B GluN1 NMDA Receptor Glutamate->NMDAR:glu Binds Glycine Glycine/D-Serine Glycine->NMDAR:gly Binds Ro045595 Ro 04-5595 Ro045595->NMDAR:glu Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling Cascades Ca_ion->Signaling

Caption: NMDA Receptor Signaling Pathway and Site of Action for Ro 04-5595.

Cross_Reactivity_Workflow Compound Test Compound (Ro 04-5595) PrimaryScreen Primary Screen (High Concentration) Compound->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification NoSignificantBinding No Significant Off-Target Binding HitIdentification->NoSignificantBinding No ConcentrationResponse Concentration-Response Curve Generation HitIdentification->ConcentrationResponse Yes KiDetermination Ki Value Determination ConcentrationResponse->KiDetermination

Caption: Experimental Workflow for Assessing Receptor Cross-Reactivity.

Conclusion

The available evidence strongly indicates that Ro 04-5595 is a highly selective antagonist for the GluN2B subunit of the NMDA receptor. While a moderate affinity for the mu-opioid receptor was identified in a broad-spectrum screen, functional assays suggest this interaction may not be significant in a physiological setting. For the vast majority of other neurotransmitter receptors, transporters, and ion channels tested, Ro 04-5595 demonstrates negligible binding affinity. Researchers can therefore be confident in using Ro 04-5595 as a selective tool to probe the function of GluN2B-containing NMDA receptors. However, as with any pharmacological agent, it is advisable to consider the potential for off-target effects, particularly when using high concentrations of the compound.

References

A Researcher's Guide to Selecting NMDA Receptor Blockers: The Case for Ro 04-5595 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers in neuroscience and drug development, the precise modulation of N-methyl-D-aspartate (NMDA) receptors is paramount. These complex ion channels are central to synaptic plasticity, learning, and memory, but their dysregulation is implicated in numerous neurological disorders. The challenge lies in selectively targeting specific NMDA receptor subtypes to achieve therapeutic effects while minimizing off-target activity. This guide provides a comparative analysis of Ro 04-5595 hydrochloride, a selective antagonist of the GluN2B subunit, against other common NMDA receptor blockers, supported by quantitative data and experimental methodologies.

The NMDA Receptor and the Importance of Subunit Selectivity

NMDA receptors are heterotetrameric ion channels typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four main isoforms (GluN2A, GluN2B, GluN2C, and GluN2D), whose expression varies by brain region and developmental stage. This diversity allows for fine-tuned control of synaptic function. Blockers that can selectively target one subtype, such as the GluN2B-containing receptors prevalent in the forebrain, offer a more precise tool for both research and therapeutic intervention compared to non-selective antagonists.

This compound is a potent and selective antagonist for NMDA receptors containing the GluN2B subunit.[1] Its mechanism involves binding to the receptor complex and inhibiting ion flow, thereby modulating excitatory neurotransmission.

NMDA_Signaling_Pathway NMDA Receptor Signaling and Antagonist Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds GluN2B Glycine Glycine Glycine->NMDAR Binds GluN1 Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opens Signaling Downstream Signaling (CaMKII, PKC, Src) Ca_ion->Signaling Activates Ro_blocker Ro 04-5595 HCl (GluN2B Antagonist) Ro_blocker->NMDAR Inhibits Mg_ion Mg²⁺ Block Mg_ion->NMDAR Blocks channel Depolarization Depolarization Depolarization->Mg_ion Relieves block

Fig. 1: NMDA receptor activation pathway and inhibition by Ro 04-5595.
Comparative Performance: Affinity and Selectivity

The primary advantage of Ro 04-5595 lies in its high selectivity for the GluN2B subunit. To quantify this, we compare its binding affinity (Ki) with other notable GluN2B-selective antagonists. A lower Ki value indicates a higher binding affinity.

CompoundTarget SubunitBinding Affinity (Ki)Reference
This compound GluN2B31 nM[2]
Ro 25-6981GluN2B9 nM (IC50)
IfenprodilGluN2B5.8 nM
CP-101,606 (Traxoprodil)GluN2BHigh Affinity (Specific Ki not readily available)[3]

Analysis:

While compounds like Ro 25-6981 and Ifenprodil show a higher binding affinity in some studies, Ro 04-5595 maintains a strong, nanomolar affinity, making it a highly effective and reliable tool.[2] Its selectivity is a key differentiator. For instance, Ro 25-6981 has an IC50 of 9 nM for GluN2B but a significantly weaker IC50 of 52,000 nM for GluN2A, demonstrating high selectivity. Ro 04-5595 is frequently used as a defining tool to confirm GluN2B-specific binding in experiments with other ligands due to its well-characterized selectivity.[4] This makes it an excellent choice for studies where isolating the function of GluN2B-containing receptors is critical.

Experimental Protocols

To ensure reproducibility and accurate comparison, citing detailed experimental methodologies is crucial. The following is a representative protocol for a competitive radioligand binding assay used to determine the affinity of compounds like Ro 04-5595 for the GluN2B subunit in rat brain tissue.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., Ro 04-5595) by measuring its ability to displace a known radioligand (e.g., [3H]Ro 25-6981) from GluN2B-containing NMDA receptors.

Materials:

  • Tissue: Whole rat brain (minus cerebellum, which has low GluN2B expression).

  • Radioligand: [3H]Ro 25-6981 (a potent GluN2B-selective antagonist).

  • Test Compound: this compound.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: Glass-fiber filters (e.g., GF/C), vacuum filtration manifold, scintillation counter.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in 20 volumes of ice-cold homogenization buffer.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.[5]

  • Competitive Binding Assay:

    • In a 96-well plate, combine the brain membrane preparation (e.g., 100-200 µg protein), a fixed concentration of [3H]Ro 25-6981 (e.g., 5 nM), and varying concentrations of the unlabeled test compound (Ro 04-5595).[4]

    • For determining non-specific binding, add a high concentration (e.g., 10 µM) of an unlabeled competitor in a separate set of wells.[4]

    • Incubate the mixture for 60-90 minutes at a controlled temperature (e.g., 4°C or 30°C) to reach equilibrium.[4][5]

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass-fiber filters, which trap the membrane-bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fig. 2: Key steps in a competitive radioligand binding assay.

Conclusion: Why Choose this compound?

For researchers requiring a well-characterized, highly selective tool to investigate the role of GluN2B-containing NMDA receptors, this compound presents a compelling choice. Its primary advantages are:

  • High Selectivity: It allows for the specific inhibition of GluN2B subunits, enabling precise dissection of their contribution to physiological and pathological processes.

  • Potent Antagonism: With a nanomolar binding affinity, it is effective at concentrations that are less likely to cause off-target effects.

  • Established Utility: It is widely used in the field as a reference compound to define GluN2B-specific effects, lending credibility and comparability to experimental findings.[4]

While other antagonists may offer slightly higher affinity, the robust selectivity and established profile of this compound make it an indispensable tool for researchers aiming to specifically probe the function of GluN2B-containing NMDA receptors in the central nervous system.

References

A Comparative Review of Selective GluN2B Inhibitors: Unraveling a Path to Novel Neurotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor has emerged as a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. Overactivation of GluN2B-containing NMDA receptors is implicated in excitotoxicity and neuronal cell death, making selective inhibitors of this subunit promising candidates for treating conditions like stroke, neurodegenerative diseases, and depression.[1][2][3] This guide provides a comparative analysis of various selective GluN2B inhibitors, summarizing key experimental data and outlining the methodologies used to evaluate their performance.

The quest for potent and selective GluN2B inhibitors has led to the development of numerous compounds, each with distinct pharmacological profiles.[2] Ifenprodil, the prototypical GluN2B antagonist, laid the groundwork for this class of drugs but is hampered by off-target effects on other receptors, including adrenergic, serotonergic, and sigma receptors.[1][3][4] This has spurred the development of novel agents with improved selectivity and pharmacokinetic properties. This review will delve into a comparison of prominent GluN2B inhibitors, including ifenprodil and its derivatives, as well as other key compounds that have been extensively studied.

Quantitative Comparison of GluN2B Inhibitors

The following tables summarize the in vitro potency and selectivity of several key GluN2B inhibitors based on reported experimental data. These values are crucial for comparing the efficacy and potential side-effect profiles of these compounds.

Table 1: In Vitro Potency (IC50) of Selective GluN2B Inhibitors

CompoundIC50 (nM) at GluN2BExperimental SystempHReference
Ifenprodil~150Xenopus oocytes expressing rat GluN1/GluN2B7.3[5]
Ro 25-6981---[6]
CP-101,606 (Traxoprodil)---[7][8]
MK-0657---[7][9]
93-31 (EU93-31)190Xenopus oocytes expressing human GluN1/GluN2B7.6[6]
93-31 (EU93-31)40HEK293 cells expressing human GluN1/GluN2B6.9[6]
NP10679143Xenopus oocytes expressing human GluN1/GluN2B7.6[10]
NP1067923Xenopus oocytes expressing human GluN1/GluN2B6.9[10]
EU93-108-Xenopus oocytes expressing rat GluN2B-[4]

Note: IC50 values can vary depending on the experimental conditions, such as the expression system and pH.

Table 2: Subunit Selectivity of Various Inhibitors

CompoundSelectivity (Fold preference for GluN2B over other subunits)Reference
Ifenprodil~400-fold lower affinity for GluN2A[2]
EU93-108~18-fold higher inhibition of GluN2B compared to other GluN2 subunits[4]
NP10679No considerable off-target inhibition at 3 μM for GluN2A, GluN2C, or GluN2D[10]
(R)-1 (3-benzazepine)Similar selectivity over other GluN2 subunits as ifenprodil[3]

Experimental Methodologies

The data presented in this guide are derived from a variety of in vitro and in vivo experimental protocols designed to characterize the potency, selectivity, and efficacy of GluN2B inhibitors.

Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus Oocytes

A standard method for characterizing the activity of ion channel modulators is the two-electrode voltage clamp technique using Xenopus laevis oocytes.

Experimental Workflow:

TEVC_Workflow cluster_oocyte_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Oocytes from Xenopus laevis Defolliculation Defolliculation (Collagenase Treatment) Oocyte_Harvest->Defolliculation cRNA_Injection cRNA Injection (GluN1 & GluN2B subunits) Defolliculation->cRNA_Injection Incubation Incubation (2-7 days) cRNA_Injection->Incubation Placement Place oocyte in recording chamber Incubation->Placement Transfer to recording setup Impale Impale with two electrodes (Voltage & Current) Placement->Impale Perfusion Perfuse with control solution (containing Glutamate & Glycine) Impale->Perfusion Drug_Application Apply GluN2B inhibitor at varying concentrations Perfusion->Drug_Application Record Record current responses Drug_Application->Record Measure_Peak Measure peak current amplitude Record->Measure_Peak Analyze recorded data Normalize Normalize to control response Measure_Peak->Normalize Concentration_Response Construct concentration-response curves Normalize->Concentration_Response Calculate_IC50 Calculate IC50 values Concentration_Response->Calculate_IC50 pH_Dependence cluster_inhibitor pH-Sensitive GluN2B Inhibitor cluster_outcome Therapeutic Outcome Healthy_Tissue Healthy Brain Tissue (pH ~7.6) Low_Potency Lower Potency Healthy_Tissue->Low_Potency Results in Ischemic_Tissue Ischemic Tissue (Acidic, pH ~6.9) High_Potency Higher Potency Ischemic_Tissue->High_Potency Results in Minimal_Side_Effects Minimal On-Target Side Effects Low_Potency->Minimal_Side_Effects Leads to Maximal_Neuroprotection Maximal Neuroprotection High_Potency->Maximal_Neuroprotection Leads to

References

Safety Operating Guide

Navigating the Safe Disposal of Ro 04-5595 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ro 04-5595 hydrochloride, a selective GluN2B-selective NMDA receptor antagonist.[1][2] The following procedures are based on general best practices for laboratory chemical waste disposal and should be supplemented with a review of your institution's specific safety protocols and the material's Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a publicly available SDS was not found in the initial search, one can be requested from the supplier.[1][3][4] In the absence of a specific SDS, researchers should handle this compound with the standard precautions for a potent neuroactive agent. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, must adhere to local, state, and federal regulations.[5] Improper disposal, such as pouring it down the drain or placing it in the regular trash, is prohibited for hazardous chemicals.[6][7]

  • Waste Identification and Classification : The first step is to determine if the waste is hazardous.[6] Based on its pharmacological activity, this compound should be treated as a toxic chemical waste. The Environmental Protection Agency (EPA) classifies hazardous waste based on ignitability, corrosivity, reactivity, and toxicity.[5]

  • Containerization :

    • Use a dedicated, properly labeled hazardous waste container.[8] The container must be chemically compatible with the compound and any solvents used.[9]

    • For solid waste, such as contaminated gloves or weighing papers, use the original container if possible, or a new, clean, and compatible container.[8][9]

    • For liquid waste (solutions of the compound), use a leak-proof container with a secure screw-top cap.[9] Do not use food containers.[9]

    • The container should be filled to no more than 90% of its capacity to prevent spills.[8]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and the solvent(s) used if it is a solution.

    • Indicate the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

    • The SAA should be under the direct supervision of laboratory personnel and clearly marked.[8]

    • Ensure secondary containment, such as a tray or tub, is in place to contain any potential leaks.[9]

    • Store incompatible waste streams separately to prevent accidental reactions.[9]

  • Disposal Request :

    • Once the waste container is full or has been accumulating for the maximum allowed time (which can vary by institution, but is often up to 90 days or one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[6][8][9]

    • Do not attempt to dispose of the chemical waste through a third-party vendor without institutional approval.

Quantitative Data for Disposal

The following table summarizes the type of quantitative data that should be sought from the Safety Data Sheet (SDS) and institutional guidelines for the proper disposal of this compound.

ParameterGuidelineSource
Maximum Accumulation Volume Up to 55 gallons of hazardous waste in a Satellite Accumulation Area.[6]
Maximum Accumulation for Acutely Toxic Waste (P-list) 1 quart of liquid or 1 kilogram of solid.[6]
Container Fill Level Do not exceed 90% of the container's capacity.[8]
pH Range for Drain Disposal (Not Recommended for this Compound) Between 5.5 and 10.5 for approved dilute acids and bases.[7]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The procedural steps provided above are derived from general laboratory chemical waste management guidelines.[5][6][7][8][9] It is critical to follow the specific protocols established by your institution's Environmental Health and Safety department.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 A Start: Generation of This compound waste B Is the waste container properly labeled and compatible? A->B C Obtain a new, compatible container. Label with 'Hazardous Waste', chemical name, and date. B->C No D Place waste in the labeled container. B->D Yes C->D E Store in designated Satellite Accumulation Area (SAA) with secondary containment. D->E F Is the container full or has the maximum accumulation time been reached? E->F G Continue to add waste as needed. F->G No H Contact Environmental Health & Safety (EH&S) for waste pickup. F->H Yes G->E I End: Waste properly disposed of by authorized personnel. H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Ro 04-5595 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ro 04-5595 Hydrochloride

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides crucial safety and logistical information for handling this compound, a selective GluN2B-selective NMDA receptor antagonist. All personnel must review this guide and the full Safety Data Sheet (SDS) before handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Equipment Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]To protect eyes from dust, splashes, and accidental contact.
Skin Protection Fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1]To prevent skin contact with the compound.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]To protect the respiratory system from inhalation of the compound, which may be harmful.
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Ensure all necessary PPE is worn correctly before entering the designated handling area. The work area, such as a chemical fume hood, should be clean and prepared for the procedure.

  • Weighing: Carefully weigh the desired amount of the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne particles.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly and mix gently to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area as per standard laboratory protocols.

Storage:

  • Store this compound in a tightly sealed container.

  • It is recommended to desiccate at +4°C for long-term storage.

  • Store in a well-ventilated place and keep the container tightly closed.[1]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and any spilled substance, in a designated and clearly labeled hazardous waste container.

  • Container Sealing: Securely seal the hazardous waste container to prevent any leakage or spillage.

  • Waste Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting professional disposal.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and qualified waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Visual Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep Wear Appropriate PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Proceed Dissolve Dissolve in Solvent Weigh->Dissolve Next Step Wash Wash Hands and Exposed Skin Dissolve->Wash Procedure Complete Clean Clean Work Area and Equipment Wash->Clean

Caption: Workflow for handling this compound.

Disposal_Workflow cluster_Collection Waste Collection cluster_Storage Waste Storage cluster_Disposal Final Disposal Collect Collect Contaminated Materials Seal Seal Waste Container Collect->Seal Secure Store Store in Designated Area Seal->Store Await Pickup Dispose Arrange Professional Disposal Store->Dispose Final Step

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 04-5595 hydrochloride
Reactant of Route 2
Ro 04-5595 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.